molecular formula C9H7ClN2O B1428727 4-Chloro-7-methoxy-1,6-naphthyridine CAS No. 952138-19-1

4-Chloro-7-methoxy-1,6-naphthyridine

Cat. No.: B1428727
CAS No.: 952138-19-1
M. Wt: 194.62 g/mol
InChI Key: JOXFTPKSSCWINI-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxy-1,6-naphthyridine is a synthetic organic compound belonging to the class of 1,6-naphthyridines, which are diazanaphthalenes featuring a fused bicyclic system of two pyridine rings . This scaffold is of significant interest in medicinal chemistry due to its resemblance to quinoline and its broad spectrum of pharmacological activities. The specific substitution pattern of a chlorine atom at the 4-position and a methoxy group at the 7-position makes this compound a versatile and valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The 1,6-naphthyridine core is a privileged structure in antimicrobial research. Structural analogs, particularly those in the 1,8-naphthyridine series such as nalidixic acid and its derivatives (e.g., enoxacin, gemifloxacin), function by inhibiting bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication . This mechanism suggests that this compound serves as a promising precursor for developing novel antibiotics aimed at combating drug-resistant bacteria. Furthermore, naturally derived 1,6-naphthyridines, such as aaptamine from marine sponges, have demonstrated notable cytotoxic effects against various cancer cell lines, highlighting the potential of this chemotype in anticancer research . The chloro substituent is a common reactive site for nucleophilic aromatic substitution, allowing researchers to introduce diverse amine and other functional groups, while the methoxy group can influence the electronic properties of the ring system and serve as a synthetic handle for further demethylation or modification . Warning: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal of this chemical in accordance with all applicable local, national, and international regulations.

Properties

IUPAC Name

4-chloro-7-methoxy-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-9-4-8-6(5-12-9)7(10)2-3-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXFTPKSSCWINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731982
Record name 4-Chloro-7-methoxy-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952138-19-1
Record name 4-Chloro-7-methoxy-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Presumed Mechanism of Action of 4-Chloro-7-methoxy-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide delves into the pharmacological profile of 4-Chloro-7-methoxy-1,6-naphthyridine, a heterocyclic compound belonging to the naphthyridine class of molecules. While direct, comprehensive studies on this specific molecule are not extensively documented in publicly accessible literature, this paper will construct a scientifically-grounded, hypothetical mechanism of action. This will be achieved by drawing parallels with structurally analogous compounds and outlining a robust experimental framework for its validation.

The naphthyridine scaffold is a recurring motif in numerous biologically active compounds, exhibiting a wide array of therapeutic effects, including anticancer and anti-inflammatory properties.[1][2] The specific substitutions of a chloro group at the 4-position and a methoxy group at the 7-position on the 1,6-naphthyridine core suggest a potential for interaction with various biological targets. This guide will therefore explore the most probable mechanisms of action, providing a roadmap for future research.

The Naphthyridine Core: A Privileged Scaffold in Medicinal Chemistry

The 1,6-naphthyridine ring system, a diazaindene, is a key pharmacophore in a variety of bioactive molecules.[3] Its rigid, planar structure, combined with the presence of nitrogen atoms, allows for a range of interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions. The versatility of the naphthyridine core has led to its incorporation into compounds targeting a diverse set of proteins, from kinases to DNA-modifying enzymes.[4][5]

Postulated Mechanisms of Action for this compound

Based on the known activities of structurally related naphthyridine and quinoline derivatives, two primary mechanisms of action are proposed for this compound: kinase inhibition and topoisomerase I inhibition .

Kinase Inhibition: A Prominent Target for Naphthyridines

Numerous naphthyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[4][6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

Structurally similar compounds, such as certain 2,7-naphthyridinone-based molecules, have demonstrated inhibitory activity against MET kinase.[7] Furthermore, other derivatives of the 1,6-naphthyridine scaffold have been developed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Microtubule-associated serine/threonine kinase-like (MASTL).[4][8]

The chloro and methoxy substituents on the 1,6-naphthyridine ring of the title compound could play a significant role in its binding to the ATP-binding pocket of a kinase. The methoxy group may act as a hydrogen bond acceptor, while the chloro group can form halogen bonds or participate in hydrophobic interactions.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR4, MET) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound 4-Chloro-7-methoxy- 1,6-naphthyridine Compound->RTK Inhibition

Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.

kinase_workflow A Initial Screening: Broad-spectrum kinase panel assay B Determine IC50 values for hit kinases A->B C Cell-based assays: Western blot for downstream target phosphorylation B->C D Cell viability/proliferation assays (e.g., MTT, BrdU) C->D E In vivo xenograft studies D->E

Caption: Experimental workflow for validating kinase inhibition.

Topoisomerase I Inhibition: Disrupting DNA Replication

Another plausible mechanism of action for this compound is the inhibition of Topoisomerase I (TOP1). TOP1 is an essential enzyme that relaxes DNA supercoiling during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis. Certain quinoline derivatives, which share structural similarities with naphthyridines, have been identified as TOP1 inhibitors.[5]

The planar structure of the 1,6-naphthyridine core could allow it to intercalate into the DNA-TOP1 complex, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand.

top1_inhibition cluster_dna DNA Replication/Transcription cluster_cell Cellular Response DNA Supercoiled DNA TOP1 Topoisomerase I DNA->TOP1 CleavageComplex TOP1-DNA Cleavage Complex TOP1->CleavageComplex RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA StabilizedComplex Stabilized Cleavage Complex Compound 4-Chloro-7-methoxy- 1,6-naphthyridine Compound->CleavageComplex Stabilization DNA_Damage DNA Strand Breaks StabilizedComplex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed stabilization of the TOP1-DNA cleavage complex.

Experimental Protocols for Mechanism of Action Elucidation

To investigate the proposed mechanisms of action, a series of well-established experimental protocols should be employed.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: FGFR4)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., FGFR4).

  • Materials: Recombinant human FGFR4, ATP, substrate peptide, this compound, kinase buffer, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a 96-well plate, add the kinase, substrate peptide, and the compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent.

    • Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

Protocol 2: In Vitro Topoisomerase I DNA Relaxation Assay
  • Objective: To assess the ability of this compound to inhibit TOP1-mediated DNA relaxation.

  • Materials: Supercoiled plasmid DNA, human Topoisomerase I, this compound, reaction buffer, agarose gel, ethidium bromide.

  • Procedure:

    • Set up reactions containing supercoiled DNA, TOP1, and varying concentrations of the test compound.

    • Incubate the reactions at 37°C.

    • Stop the reactions by adding a stop buffer.

    • Resolve the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in supercoiled DNA.

Hypothetical Data Summary

The following tables present hypothetical data that could be generated from the proposed experimental workflows.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
FGFR450
MET150
MASTL800
EGFR>10,000
VEGFR2>10,000

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon1.5
A549Lung2.8
MCF-7Breast5.2

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the structural similarities to known bioactive molecules strongly suggest its potential as a kinase inhibitor or a topoisomerase I inhibitor. The experimental framework outlined in this guide provides a clear path for researchers to investigate these hypotheses.

Future studies should focus on a broad screening against a panel of kinases to identify the primary target(s). Subsequent cell-based assays will be crucial to confirm the on-target effects and to explore the downstream signaling consequences. Should the compound prove to be a potent inhibitor of a therapeutically relevant target, further pre-clinical development, including in vivo efficacy and toxicity studies, would be warranted. The exploration of this and similar naphthyridine derivatives holds promise for the discovery of novel therapeutic agents.

References

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqr7oKOiKb7fii0U7vh0liPxsNOCmiFCc9NeJfltOSaY-KgwgMl7-lsQ3etlE5DOoX_--b1pBRKxMN__3Kwv4AiEPb2hCcS1cc2lW17H_Qkxkfa9R8-eOxXMD8mMm6GJ4LbsCAQiR13GQ4meM=]
  • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib? - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe1a-qgtAKzATorbOnY6sg4hH1GqqOjC_YfnsYwyqcGSgo5-bAADgqs0by74z15zVi6wAPFKSSyNZRLHCIspUhyCFMVc3mT4oniUnqFVry1JY2En9CV7dH4M_EZQnwUppslS-1HB7GmEZygsndP43q_NGL3n8p57MhMMCpRdGXSWaJEA_KEa5K3WE=]
  • Biological Activity of Naturally Derived Naphthyridines - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBFLLg2gm3YRslZihqSc0uB7CMb5xvidrFBsxcB2pE3o9o6NLrNZhYy3R7k6mXuUn4Q7dMYWaOfH4aV6xjZ6yN3NTI0Oy4UPEudUOHSC95ZS6mkRtsKG7wGSOKFzimUoh_wuKVC3iKvYXFAKE=]
  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiQAwrLK3cdKjV_UpCELhvhJ77SekST08ytwUAbH14dDDFYZBhqi4sOadQkm36KQgShVvXLdoh6zUD92nYxhsKCw1to1YAt6pYzDpMW81ppSkl5RmuEq_rpsLTV29w5rqX1ghS]
  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs6buuwkMQCteQJcMwfybUEM7IywN5PkKCwHY9zDXhtB9y15JccYuEjSLnqIY_Cws4_yMMjMacVktkhNDJ9guk08IDsjJgpZgCmLENeQnEhfIwMhHbCX4ZSsEEsaObUBgICfZmrmMyZmrSnT_ogmYujUkKYCqec9GZaIbxngqKVDE2-LR96k8bm9Wx6jc6P-gHDelz55u3ttRcq-Wi9OAdYxKAUWMR-IsjcMx1rIlVTxOVbNUVrg==]
  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH49WaRRtyQf2Cu8JoJQTKCARi-c6Oa0mKt91L9Jqs2vi7-c0EJeGa9zmC2gwICS5LsJjdbe-P7vWQNffWYPtymImxSIwjyLXxJIIvk1HPvmcZugTz412L9Bgu5rNBsWLT_LtT2]
  • Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFsRDBLOME4zKgYWRgPh8bEvnFzHrAdoQaUJ0tjajLgtgK6HoQc9hiZ5_FUAp48KJ7zCHp7-dtbQ2lmz22VIHykcgf9jnlMGq3TDd_Nd4eQ5lPpBXfklDKiyrMfHmeXRoMjN5C]
  • 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK3WxGpQtoKRUiaZhlUUGDxw0FzwjHVmR2_bSj9WhXgBxNrnZB-HE3uZuaoxPvbTpYlyAU-X-FQNjhGB4cqY3MBb5v5NonoJIPPN3-qddbJLe3PgMwMNhrLU0qgH-a249pbw==]
  • Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBEYimCOtg0SHu32-A8jCYjBcvhTf18n1jMvNVZZWYpWIzKwSvT588gdNNkiHfSitXaAiKUfW9Pdp-vmvx3heC_uK0T1NolxPqv7tMlS29ua_TDgPKxVo-IdJtZoKzCqDedik6g6JiO0QgMXza]

Sources

Navigating the Synthesis and Application of 4-Chloro-7-methoxy-1,6-naphthyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

To the researchers, scientists, and drug development professionals at the forefront of innovation, the quest for novel molecular scaffolds with tunable properties is perpetual. The 1,6-naphthyridine core, a privileged heterocyclic system, has garnered significant attention for its versatile applications in medicinal chemistry and materials science.[1][2] Its unique arrangement of nitrogen atoms imparts distinct electronic and steric properties, making it a valuable building block in the design of targeted therapeutics, including anticancer and anti-inflammatory agents.[1] This guide provides an in-depth technical overview of a specific, yet under-explored derivative: 4-Chloro-7-methoxy-1,6-naphthyridine.

A comprehensive search of commercial chemical catalogs reveals that this compound is not a readily available, off-the-shelf compound. Its quinoline analogue, 4-Chloro-7-methoxyquinoline, is commercially accessible and has been utilized in various research applications. This guide, therefore, shifts focus from commercial acquisition to the synthetic feasibility, predicted chemical properties, and potential applications of this compound, providing a roadmap for its laboratory-scale preparation and utilization.

Synthetic Strategy: A Proposed Pathway to this compound

The synthesis of the target molecule can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of the 1,6-naphthyridine core, such as the Friedländer annulation or related cyclization strategies.[3][4][5] The following proposed synthesis is designed to be a self-validating system, with each step leading logically to the next and incorporating established, high-yielding transformations.

Proposed Synthetic Workflow

Synthetic_Pathway cluster_0 Part 1: Pyridone Core Synthesis cluster_1 Part 2: Naphthyridone Formation and Chlorination A 4-Amino-nicotinic acid B Ethyl 4-aminonicotinate A->B Esterification (EtOH, H+) C Ethyl 4-hydroxy-7-methoxy-1,6-naphthyridine-8-carboxylate B->C Cyclization with Diethyl malonate D 4-Hydroxy-7-methoxy-1,6-naphthyridin-2(1H)-one C->D Hydrolysis & Decarboxylation E 4-Chloro-7-methoxy-1,6-naphthyridin-2(1H)-one D->E Chlorination (POCl3) F This compound E->F Reduction/Aromatization Analytical_Workflow Start Synthesized Product TLC TLC Analysis (Initial Purity Check) Start->TLC HPLC HPLC-UV/MS (Purity & Identity) TLC->HPLC NMR 1H & 13C NMR (Structural Confirmation) HPLC->NMR MS High-Resolution MS (Exact Mass) NMR->MS Final Characterized Compound MS->Final

Sources

4-Chloro-7-methoxy-1,6-naphthyridine literature review

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-7-methoxy-1,6-naphthyridine , a critical scaffold in modern medicinal chemistry.

Executive Summary

This compound (CAS: 952138-19-1) serves as a high-value heterocyclic scaffold, primarily utilized in the discovery of kinase inhibitors (e.g., c-Met, FGFR4, and SYK) and antibacterial agents.[1][2][3] Its structural significance lies in the 1,6-naphthyridine core , which acts as a bioisostere for quinoline and isoquinoline, offering improved solubility and distinct hydrogen-bonding profiles due to the secondary nitrogen (N6).[1]

The molecule features two distinct reactivity handles:[4][5][6]

  • C4-Chloro: A highly electrophilic site primed for Nucleophilic Aromatic Substitution (SNAr), enabling rapid library generation.[1]

  • C7-Methoxy: A masked hydroxyl group that can be demethylated to modify solubility or hydrogen-bonding capacity (donor/acceptor modulation).[1][2][3]

Chemical Profile & Specifications

PropertySpecification
IUPAC Name This compound
CAS Number 952138-19-1
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated
Key Hazards Irritant (Skin/Eye), Acute Toxicity (Oral)

Synthetic Pathway (Protocol Design)

The synthesis of the 1,6-naphthyridine core typically follows a modified Gould-Jacobs reaction .[1][2] This route is preferred for its scalability and the availability of starting materials.

Step-by-Step Methodology
Phase 1: Scaffold Construction

Precursor: 2-Methoxy-4-aminopyridine (CAS: 113368-09-9)[1][2][3]

  • Condensation:

    • Reagents: 2-Methoxy-4-aminopyridine (1.0 eq) + Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).[1][2][3]

    • Conditions: Heat neat or in ethanol at 110°C for 2–4 hours.

    • Mechanism: Addition-elimination forms the enamine intermediate.[1][2][3]

    • Checkpoint: Monitor disappearance of amine by TLC.

  • Cyclization (Thermal):

    • Reagents: Dowtherm A (Diphenyl ether/biphenyl mixture).[1]

    • Conditions: High temperature (230–250°C) for 30–60 minutes.[1]

    • Product: Ethyl 7-methoxy-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate.[1][2][3]

    • Note: This step constructs the B-ring of the naphthyridine system.[1][2]

  • Saponification & Decarboxylation:

    • Hydrolysis: Treat the ester with 10% NaOH (aq) at reflux to form the carboxylic acid.

    • Decarboxylation: Acidify with HCl and heat (or use Cu powder in quinoline at 200°C) to remove the C3-carboxyl group.[1][2]

    • Intermediate: 7-Methoxy-1,6-naphthyridin-4(1H)-one (CAS: 952138-18-0).[1][2][3][7]

Phase 2: Functionalization (Chlorination)

This is the critical step. The 7-methoxy group is acid-sensitive; harsh conditions can lead to demethylation (yielding the inactive 4-chloro-1,6-naphthyridin-7-ol).[1][2][3]

  • Reagents: Phosphoryl chloride (POCl₃) (excess), N,N-Dimethylaniline (catalytic) or DMF (catalytic).

  • Protocol:

    • Suspend 7-methoxy-1,6-naphthyridin-4(1H)-one in dry POCl₃ (5–10 vol).

    • Add catalytic DMF (Vilsmeier-Haack activation).[1][2][3]

    • Heat at 80–90°C (Do not exceed 100°C to preserve the OMe group) for 2–3 hours.

    • Workup (Critical): Concentrate POCl₃ under reduced pressure. Pour residue onto ice/NaHCO₃ slurry. Extract rapidly with Dichloromethane (DCM).

    • Purification: Flash chromatography (Hexane/EtOAc).

Synthesis Logic Diagram

SynthesisPath Start 2-Methoxy-4-aminopyridine Inter1 Enamine Intermediate Start->Inter1 + EMME, 110°C Cyclized Ethyl 7-methoxy-4-oxo- 1,6-naphthyridine-3-carboxylate Inter1->Cyclized Dowtherm A, 250°C (Cyclization) Core 7-Methoxy-1,6-naphthyridin-4(1H)-one Cyclized->Core 1. NaOH (Hydrol) 2. Heat (Decarbox) Final 4-Chloro-7-methoxy- 1,6-naphthyridine Core->Final POCl3, DMF, 80°C (Chlorination)

Figure 1: Synthetic route from aminopyridine precursor to the 4-chloro-1,6-naphthyridine scaffold.

Reactivity & Applications

Mechanistic Insight: The C4-Switch

The 1,6-naphthyridine ring is electron-deficient.[1][2][3][5] The Nitrogen at position 1 (N1) activates the C4 position (gamma to N1) and the C2 position (alpha to N1). However, the presence of the chlorine at C4 makes it the primary electrophilic site for SNAr reactions.

  • Selectivity: Nucleophiles will preferentially attack C4 over displacing the C7-methoxy group.[1][2][3] The C7-methoxy is deactivated by the electron-rich oxygen donating into the ring, making C7 less electrophilic than C4.[1][2]

Functionalization Protocols
A. SNAr Amination (Library Generation)

Used to install amine pharmacophores (e.g., piperazines, anilines).

  • Conditions: Amine (1.2 eq), DIPEA (2.0 eq), i-PrOH or DMSO, 80°C, 2–12 h.

  • Yield: Typically >85%.[1][2][6][8][9]

  • Note: Acid catalysis (p-TsOH) can accelerate reaction with unreactive anilines.[1][2][3]

B. Suzuki-Miyaura Coupling

Used to install aryl/heteroaryl groups at C4.[1][2][3]

  • Conditions: Arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2M aq), Dioxane, 100°C.

  • Utility: Essential for bi-aryl kinase inhibitors (e.g., mimicking the core of Lenvatinib-like structures).[1]

Reactivity Flowchart

Reactivity Center 4-Chloro-7-methoxy- 1,6-naphthyridine Prod1 4-Amino-derivative (Kinase Hinge Binder) Center->Prod1 S_NAr: R-NH2, DIPEA High Yield Prod2 4-Aryl-derivative (Bi-aryl Scaffold) Center->Prod2 Suzuki: Ar-B(OH)2, Pd cat. C-C Bond Formation Prod3 4-Chloro-1,6-naphthyridin-7-ol (Demethylated) Center->Prod3 BBr3 or HBr (Scaffold Modification)

Figure 2: Divergent reactivity profile.[1] Green paths indicate standard medicinal chemistry derivatization.

References

  • Chemical Structure & CAS: this compound (CAS 952138-19-1).[1][2][3] BLD Pharm Product Catalog.

  • Synthesis of Naphthyridine Cores: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. RSC Advances, 2025. (Demonstrates Friedel-Crafts approaches and scaffold stability).

  • Chlorination Methodology: Design and Synthesis of Novel Deuterated Ligands.... PMC, National Institutes of Health. (Discusses chlorination of 4-hydroxynaphthyridines and potential demethylation side reactions).

  • Kinase Inhibitor Applications: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2021.[10] (Review of the scaffold in drug discovery).

Sources

A Prospective Theoretical and Computational Investigation of 4-Chloro-7-methoxy-1,6-naphthyridine: A Keystone for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This guide outlines a comprehensive theoretical and computational protocol for the in-depth characterization of 4-Chloro-7-methoxy-1,6-naphthyridine, a molecule poised for exploration in drug discovery programs. While experimental data on this specific derivative is sparse, this document serves as a detailed roadmap for its theoretical elucidation, leveraging established quantum chemical methodologies. By providing a robust computational framework, we aim to predict its structural, electronic, and spectroscopic properties, thereby accelerating its potential development as a therapeutic agent. This whitepaper is intended for researchers, computational chemists, and professionals in drug development seeking to apply theoretical calculations to novel heterocyclic compounds.

Introduction: The Significance of the Naphthyridine Core

Naphthyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties. The strategic placement of substituents on the naphthyridine ring system allows for the fine-tuning of their physicochemical and biological profiles. The subject of this guide, this compound, incorporates a chloro group at the 4-position, a common site for nucleophilic substitution to introduce further molecular complexity, and a methoxy group at the 7-position, which can influence solubility and metabolic stability.

Although direct theoretical studies on this compound are not yet prevalent in the literature, computational analysis of analogous structures, such as quinolines and other naphthyridine isomers, has proven invaluable in understanding their reactivity and potential as drug candidates. This guide, therefore, proposes a systematic theoretical investigation to bridge the knowledge gap and provide a foundational understanding of this promising molecule.

Proposed Computational Methodology: A Quantum Chemical Approach

To thoroughly characterize this compound, a multi-faceted computational approach centered on Density Functional Theory (DFT) is proposed. DFT has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for molecules of this size.

Geometry Optimization and Vibrational Analysis

The initial and most critical step is the determination of the molecule's most stable three-dimensional conformation.

Experimental Protocol:

  • Initial Structure Generation: The 2D structure of this compound will be sketched using a molecular editor and converted to a 3D structure.

  • Conformational Search (Optional but Recommended): For molecules with rotatable bonds (like the methoxy group), a conformational search is advisable to identify the global minimum energy structure.

  • Geometry Optimization: The structure will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries for organic molecules.[1]

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation at the same level of theory will be performed. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

Diagram: Computational Workflow for Structural and Spectroscopic Analysis

Computational Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Outputs & Analysis Input_Structure Initial 3D Structure of This compound Geo_Opt Geometry Optimization Input_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Optimized_Geo Optimized Geometry (Bond Lengths, Angles) Freq_Calc->Optimized_Geo Vib_Spectra Simulated IR & Raman Spectra Freq_Calc->Vib_Spectra Thermo_Data Thermodynamic Properties Freq_Calc->Thermo_Data

Caption: Workflow for geometry optimization and vibrational analysis.

Electronic Structure Analysis

Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.

Key Analyses:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[1]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

Experimental Protocol:

  • Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation will be performed at the same B3LYP/6-311++G(d,p) level of theory.

  • FMO, MEP, and NBO Analysis: The output of the single-point calculation will be used to generate HOMO and LUMO plots, an MEP surface, and to perform an NBO analysis.

Diagram: Molecular Structure of this compound

Caption: Numbering scheme for this compound.

Predicted Physicochemical Properties and Data Interpretation

Based on the proposed computational study, we can anticipate the following data, which are presented here in a hypothetical but realistic format for illustrative purposes.

Optimized Molecular Geometry

The geometry optimization would yield precise bond lengths and angles.

Table 1: Predicted Geometrical Parameters of this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C4-Cl1.75C3-C4-C4a120.5
C7-O1.36C4-C4a-C8a118.9
O-CH31.43C5-N6-C7117.2
N1-C21.32N6-C7-C8a123.1
C4a-C8a1.41C7-O-CH3117.8

Note: These are hypothetical values for illustrative purposes.

Interpretation: The C4-Cl bond length is a critical parameter for predicting its reactivity in nucleophilic substitution reactions. The planarity of the naphthyridine ring system can also be assessed from the dihedral angles, which is important for understanding potential π-π stacking interactions.

Electronic and Reactivity Descriptors

The electronic properties provide a quantitative measure of the molecule's reactivity.

Table 2: Predicted Electronic Properties of this compound

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap (ΔE)5.3 eV
Dipole Moment2.5 Debye

Note: These are hypothetical values for illustrative purposes.

Interpretation: A significant HOMO-LUMO gap would suggest high kinetic stability. The dipole moment indicates the overall polarity of the molecule, which influences its solubility and how it interacts with a biological target. The MEP map would likely show negative potential around the nitrogen atoms and the oxygen of the methoxy group, indicating sites susceptible to electrophilic attack, while regions near the hydrogen atoms would be more positive.

Conclusion and Future Directions

This guide has outlined a robust theoretical framework for the comprehensive characterization of this compound. The proposed DFT calculations will provide fundamental insights into its structural and electronic nature, which are essential for its rational development in medicinal chemistry. The predicted data will serve as a valuable foundation for subsequent experimental work, including synthesis, spectroscopic characterization, and biological evaluation. Future computational studies could expand upon this work by exploring its interactions with specific biological targets through molecular docking and molecular dynamics simulations, further guiding its journey from a theoretical molecule to a potential therapeutic agent.

References

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. Available at: [Link]

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  • Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies. ResearchGate. Available at: [Link]

  • 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Biological Screening of 4-Chloro-7-methoxy-1,6-naphthyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antiviral, and antibacterial effects.[1][2][3] This guide provides an in-depth technical framework for the biological screening of compound libraries based on the 4-Chloro-7-methoxy-1,6-naphthyridine core. As this scaffold is particularly amenable to diversification at the C4 position, it serves as an excellent starting point for identifying novel modulators of various biological targets, especially protein kinases.[4][5] We will detail a comprehensive screening cascade, from initial target selection and high-throughput primary screening to robust hit confirmation and cellular target engagement, providing field-proven protocols and explaining the causal logic behind critical experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

The 1,6-Naphthyridine Scaffold: A Versatile Core for Drug Discovery

The 1,6-naphthyridine motif, a bicyclic system of two fused pyridine rings, is a cornerstone in the design of biologically active small molecules.[6] Its rigid structure and defined hydrogen bonding capabilities make it an ideal anchor for interacting with the ATP-binding pocket of protein kinases, a target class deeply implicated in oncology and inflammatory diseases.[4][7]

The specific this compound intermediate is of particular strategic importance. The chlorine atom at the C4 position acts as a versatile chemical handle. It can be readily displaced via nucleophilic aromatic substitution, allowing for the rapid generation of a diverse library of analogues from a common precursor. This rapid exploration of chemical space is vital for establishing robust Structure-Activity Relationships (SAR).[5][8] The methoxy group at C7 can also be modified, but the C4 position typically serves as the primary point of diversification in library synthesis.

Derivatives of the 1,6-naphthyridine core have been successfully developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and Cyclin-Dependent Kinase 5 (CDK5), demonstrating their therapeutic potential in oncology and other disease areas.[4][7][9][10]

Designing a Robust Biological Screening Cascade

A successful screening campaign is not a single experiment but a multi-stage, decision-driven workflow designed to eliminate false positives and systematically enrich for genuine, potent, and specific modulators of the target.[11] The goal is to efficiently triage a large library down to a small number of high-quality hits for lead optimization.

Target Selection and Rationale

Given the prevalence of the 1,6-naphthyridine scaffold among known kinase inhibitors, a rational starting point for a screening campaign is a panel of therapeutically relevant protein kinases.[4] For this guide, we will use a hypothetical oncology target, MAP4K4 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4) , a kinase implicated in cell death pathways and a promising target for cardioprotection and cancer.[12]

  • Expertise-Driven Rationale: Kinases share a conserved ATP binding site, making them susceptible to inhibition by scaffolds like 1,6-naphthyridine. However, achieving selectivity is paramount to avoid off-target toxicity. A screening cascade must therefore incorporate selectivity profiling early and rigorously.

The Screening Workflow

The screening process is best visualized as a funnel, progressively applying more complex and physiologically relevant assays to a shrinking pool of compounds.

G cluster_0 Screening Cascade CompoundLibrary Compound Library (10,000s of compounds) PrimaryScreen Primary Screen (Biochemical HTS @ 10 µM) CompoundLibrary->PrimaryScreen High-Throughput HitConfirmation Hit Confirmation (Dose-Response IC50) PrimaryScreen->HitConfirmation ~5% Hit Rate SecondaryAssay Secondary Assay (Cell-Based Potency) HitConfirmation->SecondaryAssay Confirmed Hits TargetEngagement Target Engagement (CETSA®) SecondaryAssay->TargetEngagement Cell-Active Hits Selectivity Selectivity Profiling (Kinase Panel) TargetEngagement->Selectivity LeadCandidates Lead Candidates (5-10 compounds) Selectivity->LeadCandidates

Caption: A typical hit identification workflow for a small molecule library.

Detailed Experimental Protocols

The trustworthiness of a screening campaign rests on the quality and reproducibility of its assays.[13] Each protocol must include rigorous controls to ensure the data is interpretable.

Protocol: High-Throughput Primary Biochemical Kinase Assay

This initial screen aims to rapidly identify compounds that inhibit the target enzyme's activity at a single, high concentration. We will use the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[12]

  • Principle: Kinase activity is directly proportional to ADP production. The ADP is converted to ATP, which drives a luciferase reaction, producing a luminescent signal. Inhibitors will result in a lower signal.

  • Self-Validation: The quality of a high-throughput screen (HTS) is statistically validated using the Z'-factor . This metric compares the signal window between positive and negative controls to their standard deviations. A Z'-factor > 0.5 is considered an excellent and robust assay. [14]

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of each library compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well assay plate. This yields a final assay concentration of 10 µM in a 10 µL reaction volume.

  • Control Wells: Dedicate specific columns for controls:

    • Negative Control (0% Inhibition): Add 100 nL of pure DMSO.

    • Positive Control (100% Inhibition): Add 100 nL of a known, potent MAP4K4 inhibitor (e.g., Staurosporine at 1 µM final concentration).

  • Enzyme Addition: Add 5 µL of MAP4K4 enzyme solution (e.g., 2X final concentration in kinase buffer) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.[12]

  • Reaction Initiation: Add 5 µL of a substrate/ATP solution (e.g., 2X final concentration containing a suitable peptide substrate and ATP at its Km value) to all wells to start the reaction.[12]

    • Causality Insight: Using ATP at its Michaelis-Menten constant (Km) makes the assay more sensitive to competitive inhibitors, which is the most common mechanism for this class of compounds.[15]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes in the dark.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

Protocol: Cell-Based Proliferation Assay

After confirming hits with dose-response curves in the biochemical assay, the next crucial step is to determine if the compounds are active in a cellular context.[16][17] A simple and robust method is to measure the anti-proliferative effect of the compounds on a cancer cell line that is known to be dependent on the target pathway.

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP signifies either cytotoxicity or cytostatic effects.

  • Self-Validation: Data is normalized to DMSO-treated cells (100% viability) and a potent toxin/control inhibitor (0% viability). A consistent dose-response curve across replicates validates the result.

Step-by-Step Methodology:

  • Cell Plating: Seed a cancer cell line (e.g., HCT116) into 384-well, white-walled plates at a density of 2,000 cells/well in 40 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the confirmed hit compounds. Add 10 µL of the diluted compounds to the cell plates. Include DMSO and a control inhibitor as on-plate controls.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader. The data is used to calculate the GI50 (concentration for 50% growth inhibition).

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

A compound can inhibit cell proliferation through off-target effects. Therefore, it is essential to verify that the compound directly binds to its intended target, MAP4K4, inside the cell.[18] CETSA® is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding.[19][20]

  • Principle: When a drug binds to its target protein, it generally increases the protein's stability against heat-induced denaturation.[21] By heating intact cells to various temperatures, one can measure the amount of soluble (non-denatured) target protein remaining. A binding event will result in more soluble protein at higher temperatures.[22]

  • Self-Validation: The assay includes a vehicle control (DMSO) to establish the baseline melting curve of the target protein. A statistically significant shift in the melting temperature (Tm) in the presence of the compound is direct evidence of target engagement.

G cluster_1 CETSA® Workflow TreatCells 1. Treat intact cells with Compound or DMSO Heat 2. Heat cell aliquots across a temperature gradient TreatCells->Heat Lyse 3. Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate 4. Separate soluble vs. precipitated proteins (Centrifugation) Lyse->Separate Detect 5. Detect soluble target protein (e.g., Western Blot, ELISA) Separate->Detect Analyze 6. Plot % Soluble Protein vs. Temp & determine Tm shift Detect->Analyze

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT116 cells to ~80% confluency. Treat the cells with the test compound (e.g., at 10x the GI50 concentration) or DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., a gradient from 40°C to 64°C) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble MAP4K4 protein in each sample using a sensitive detection method like Western blotting or a specific ELISA.

  • Data Analysis: Plot the percentage of soluble MAP4K4 (relative to the unheated control) against temperature for both the DMSO- and compound-treated samples. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) and assess the thermal shift (ΔTm).

Data Analysis and Hit Triage

Effective data analysis is critical for making sound decisions in a screening campaign.[23]

Key Metrics and Sample Data

The following tables illustrate typical data generated during the screening cascade.

Table 1: Representative Primary HTS Data (10 µM Screen)

Compound ID % Inhibition vs. Control Hit? (Threshold >50%)
NAPH-0001 8.7% No
NAPH-0002 92.1% Yes
NAPH-0003 45.3% No

| NAPH-0004 | 78.5% | Yes |

Table 2: Hit Confirmation and Cellular Potency Data

Compound ID Biochemical IC50 (nM) Cellular GI50 (nM)
NAPH-0002 150 850

| NAPH-0004 | 225 | >10,000 |

Hit Prioritization Logic

The data from the screening cascade allows for a logical triage of compounds.

  • NAPH-0001: Inactive in the primary screen. Discard.

  • NAPH-0002: Potent in the biochemical assay and shows activity in the cell-based assay. This is a promising hit. The ~5-fold shift between biochemical and cellular potency is common and can be due to factors like cell permeability or plasma protein binding. This compound is a high-priority candidate for CETSA® validation.

  • NAPH-0004: Potent in the biochemical assay but inactive in the cellular assay. This could indicate poor cell permeability, high efflux, or metabolic instability. This compound is deprioritized but may be revisited later if SAR from other compounds suggests a path to improving cellular activity.

The final step for high-priority hits like NAPH-0002 would be profiling against a broad panel of other kinases to ensure the compound is selective for MAP4K4, minimizing the potential for off-target effects.[24]

Conclusion

The biological screening of a this compound library is a scientifically rigorous process that requires a multi-faceted approach. By employing a logical cascade of assays—from high-throughput biochemical screens to cell-based potency and finally to direct target engagement validation with CETSA®—researchers can confidently identify and prioritize novel, cell-active compounds. The inherent chemical versatility of the scaffold, combined with this robust biological evaluation framework, provides a powerful platform for the discovery of new therapeutic agents.

References

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  • Chen, Z., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8348–8366. [Link]

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  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 259, 115703. [Link]

  • Jakubczyk, D., & Styskal, M. (2020). Biological Activity of Naturally Derived Naphthyridines. Molecules, 25(23), 5557. [Link]

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  • Gold, M. R., et al. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 85(15), 10186–10195. [Link]

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Methodological & Application

The Strategic Utility of 4-Chloro-7-methoxy-1,6-naphthyridine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Naphthyridine Scaffold as a Privileged Heterocycle in Medicinal Chemistry

The 1,6-naphthyridine core is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry.[1] Its rigid structure, coupled with the precise spatial orientation of its nitrogen atoms, allows for multifaceted interactions with a variety of biological targets. This makes the 1,6-naphthyridine scaffold a "privileged" structure in drug discovery, capable of serving as a foundational template for the development of potent and selective therapeutic agents.[2] Derivatives of this core have demonstrated a broad spectrum of biological activities, including antibacterial, anticonvulsant, and antiviral properties.[3] Notably, the 1,6-naphthyridine motif has been successfully incorporated into inhibitors of several key enzyme families, such as HIV integrase, phosphodiesterases, and various protein kinases.[3][4]

This application note focuses on a specific, yet underexplored, derivative: 4-Chloro-7-methoxy-1,6-naphthyridine . The strategic placement of a chloro group at the 4-position and a methoxy group at the 7-position offers medicinal chemists a versatile platform for structural elaboration and modulation of physicochemical properties. The chloro substituent serves as a key reactive handle for introducing further molecular complexity through nucleophilic substitution reactions, while the methoxy group can influence solubility, metabolic stability, and target engagement. This document provides a comprehensive overview of the potential applications of this compound in drug discovery, along with detailed protocols for its synthesis and derivatization.

Physicochemical Properties and Structural Attributes

While extensive experimental data for this compound is not widely available in the public domain, its properties can be reliably predicted based on the well-characterized analogous structures. The table below summarizes the key predicted physicochemical parameters, which are crucial for assessing its drug-like properties and for planning synthetic transformations.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₇ClN₂ODefines the elemental composition.
Molecular Weight 194.62 g/mol Falls within the "rule of five" for good oral bioavailability.
LogP ~2.5 - 3.0Indicates a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~38.9 ŲSuggests good potential for cell membrane penetration.
Hydrogen Bond Donors 0Reduced potential for excessive hydrogen bonding, which can hinder permeability.
Hydrogen Bond Acceptors 3The nitrogen atoms and the methoxy oxygen can engage in favorable interactions with biological targets.

Strategic Synthesis of the this compound Core

The synthesis of the 1,6-naphthyridine scaffold can be achieved through various established methodologies.[4] A plausible and efficient synthetic route to this compound is proposed here, drawing inspiration from analogous preparations of substituted quinolines and naphthyridines.

Proposed Retrosynthetic Analysis and Forward Synthesis Workflow

The synthesis commences with the construction of a suitably substituted pyridone ring, which is then cyclized to form the bicyclic naphthyridinone core. Subsequent chlorination furnishes the desired product.

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis Workflow Target This compound Precursor1 7-Methoxy-1,6-naphthyridin-4(1H)-one Target->Precursor1 Chlorination Precursor2 Substituted Pyridone Precursor1->Precursor2 Annulation/Cyclization StartingMaterials Simple Pyridine & Acrylate Derivatives Precursor2->StartingMaterials Condensation Step1 Step 1: Pyridone Formation Step2 Step 2: Cyclization to Naphthyridinone Step1->Step2 Thermal or Acid-catalyzed Step3 Step 3: Chlorination Step2->Step3 POCl₃ or SOCl₂ FinalProduct Final Product Step3->FinalProduct

Caption: Retrosynthetic and forward synthesis workflow for this compound.

Detailed Experimental Protocol: Chlorination of 7-Methoxy-1,6-naphthyridin-4(1H)-one

This protocol details the crucial final step in the synthesis of the target compound. The conversion of the hydroxyl group at the 4-position to a chloro group is a key transformation that installs the reactive handle for further derivatization.

Materials:

  • 7-Methoxy-1,6-naphthyridin-4(1H)-one (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a stirred suspension of 7-Methoxy-1,6-naphthyridin-4(1H)-one in a round-bottom flask, add phosphorus oxychloride (5-10 equivalents) at room temperature under a nitrogen atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for the conversion of hydroxyl groups on heteroaromatic rings to chloro groups.[5]

  • N,N-Dimethylformamide (DMF) acts as a catalyst by forming a Vilsmeier-Haack reagent in situ, which facilitates the chlorination reaction.

  • Quenching with ice and neutralization with sodium bicarbonate are crucial safety and work-up steps to decompose the excess POCl₃ and neutralize the strong acid, allowing for safe extraction of the product.

  • Silica gel chromatography is a standard purification technique to isolate the desired product from any side products or unreacted starting material.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1,6-naphthyridine scaffold has emerged as a promising core for the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 4-chloro substituent on the 1,6-naphthyridine ring is particularly valuable as it provides a convenient point for the introduction of various side chains that can interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.

Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases is frequently implicated in the development and progression of various cancers.[6][7] Several 1,6-naphthyridine-based compounds have been reported as potent FGFR inhibitors.[6][8] The general mechanism of action involves the inhibitor binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting tumor cell proliferation and survival.

G FGFR FGFR P1 P FGFR->P1 Autophosphorylation ADP ADP FGFR->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor 4-Substituted-7-methoxy- 1,6-naphthyridine Derivative Inhibitor->FGFR Binds to ATP pocket, blocks phosphorylation ATP ATP ATP->FGFR

Caption: Inhibition of the FGFR signaling pathway by a 1,6-naphthyridine derivative.

Protocol for Evaluating Kinase Inhibitory Activity: In Vitro FGFR Kinase Assay

This protocol outlines a general method for assessing the inhibitory potential of a compound derived from this compound against a specific FGFR kinase.

Materials:

  • Recombinant human FGFR kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • Staurosporine (positive control)

  • Streptavidin-coated microplate

  • Phospho-specific antibody conjugated to a detection molecule (e.g., HRP or a fluorophore)

  • Wash buffer (e.g., PBS with Tween-20)

  • Substrate for the detection molecule (e.g., TMB for HRP)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the assay buffer, the recombinant FGFR kinase, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the phospho-specific antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the detection substrate and measure the signal using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its strategic functionalization allows for facile derivatization, making it an ideal starting point for library synthesis in lead discovery campaigns. The demonstrated potential of the broader 1,6-naphthyridine class as kinase inhibitors, particularly targeting the FGFR pathway, highlights a clear and compelling avenue for the application of this specific derivative. The protocols outlined in this document provide a solid foundation for researchers to synthesize, derivatize, and evaluate the biological activity of compounds based on the this compound core. Future work should focus on the synthesis and screening of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify potent and selective drug candidates for various therapeutic indications.

References

  • National Center for Biotechnology Information. 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one. [Link]

  • ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. [Link]

  • ACS Publications. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • ACS Publications. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • PubMed. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. [Link]

  • RSC Publishing. discovery and SAR study of 1H-imidazo[4,5-h][4][9]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Chemical Review and Letters. One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. [Link]

  • SciSpace. Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. [Link]

  • PubMed Central. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • Pharmaffiliates. CAS No : 417721-36-9 | Product Name : 4-Chloro-7-methoxy-6-quinolinecarboxamide. [Link]

  • AACR Journals. Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research. [Link]

  • Chem-Space. 4-chloro-7-methoxyquinoline-6-carboxamide. [Link]

  • OUCI. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

Sources

Suzuki coupling reactions with 4-Chloro-7-methoxy-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Chloro-7-methoxy-1,6-naphthyridine

Part 1: Introduction & Strategic Significance

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., ALK, RET, and PI4K inhibitors). The specific substrate, This compound , represents a critical intermediate. The C4-chloride serves as the electrophilic "handle" for installing diversity elements, while the C7-methoxy group provides a handle for solubility modulation or further functionalization.

The Challenge: While the C4 position is activated for oxidative addition due to its para-relationship with N1, the fused ring system presents unique challenges:

  • Catalyst Poisoning: The N1 and N6 lone pairs can coordinate to Palladium (Pd), sequestering the active catalyst and stalling the cycle.

  • Electronic Deactivation: The 7-methoxy group acts as an electron-donating group (EDG). Through conjugation, it increases electron density in the ring system, potentially raising the activation energy for the oxidative addition step compared to a naked naphthyridine.

  • Hydrolytic Instability: The C4-Cl bond in electron-deficient heterocycles is prone to hydrolysis under basic aqueous conditions, generating the unreactive 4-hydroxy byproduct (naphthyridinone).

This guide provides two distinct protocols: a Standard "Workhorse" Protocol for robust substrates and an Advanced "High-Performance" Protocol for challenging couplings.

Part 2: Chemical Properties & Reactivity Analysis

FeaturePropertyImplication for Suzuki Coupling
Electrophile C4-ChlorideActivated by N1 (para) and N6 (inductive). Less reactive than Bromide/Iodide; requires electron-rich ligands.
Nucleophile Boronic Acid/EsterReactivity depends on substituents. Electron-poor boronic acids are sluggish; sterically hindered ones require specialized ligands (e.g., Buchwald ligands).
7-OMe Group EDG (+M effect)Slightly deactivates the C4-Cl bond toward oxidative addition. Requires higher temperature or more active catalyst than nitro-analogs.
N-Atoms Lewis BasicPotential for Pd coordination. Solution: Use bulky ligands (e.g., XPhos, SPhos) or higher catalyst loading (3-5 mol%).

Part 3: Experimental Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Coupling with simple, electron-rich aryl boronic acids where steric hindrance is minimal.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the naphthyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent oxidation of the phosphine ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate) via syringe.

  • Base Addition: Add the aqueous K₂CO₃ solution (3.0 equiv). The biphasic mixture allows for efficient transmetalation at the interface while keeping the inorganic base solubilized.

  • Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm). Monitor by LC-MS at 2 hours.

    • Checkpoint: If conversion is <50%, add an additional 0.3 equiv of boronic acid.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd black. Separate phases, dry organics over Na₂SO₄, and concentrate.

Why this works: The bidentate ligand (dppf) prevents β-hydride elimination (if alkyl groups were present) and is robust enough to resist displacement by the naphthyridine nitrogens.

Protocol B: The "High-Performance" Method (Challenging Substrates)

Best for: Sterically hindered (ortho-substituted) boronic acids, electron-deficient boronic acids, or heteroaryl coupling partners.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Heteroaryl/Aryl boronic acid (1.5 equiv)

  • Pre-Catalyst: XPhos Pd G2 or G3 (2-4 mol%)

    • Alternative: Pd₂(dba)₃ (2 mol%) + XPhos (4-8 mol%)

  • Base: K₃PO₄ (3.0 equiv, solid or 0.5 M aq) or Cs₂CO₃ (for dry conditions)

  • Solvent: THF:Water (4:1) or n-Butanol (for high temp)

Step-by-Step Procedure:

  • Catalyst Activation: If using Pd₂(dba)₃/XPhos, premix them in the solvent at 60°C for 10 mins under Argon to generate the active L-Pd(0) species before adding substrates. If using XPhos Pd G2 , add directly.

  • Loading: Add substrate, boronic acid, and base to the vial.

  • Degassing: Sparge the solvent mixture with Argon for 10 minutes before adding to the solids to minimize oxygen exposure.

  • Reaction:

    • Thermal: Heat to 100°C for 4-12 hours.

    • Microwave (Preferred): Heat to 120°C for 30 minutes.

  • Workup: Similar to Protocol A. Note that XPhos residues can sometimes co-elute; a scavenger resin (e.g., SiliaMetS® Thiol) is recommended during purification.

Why this works: XPhos is a bulky, electron-rich biaryl phosphine.

  • Steric Bulk: Prevents the formation of inactive Pd-dimers and blocks the coordination of the naphthyridine nitrogens to the Pd center.

  • Electron Richness: Accelerates the oxidative addition into the potentially sluggish C4-Cl bond (deactivated by the 7-OMe).

Part 4: Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst poisoning by N-atoms or oxidative addition failure.Switch to Protocol B (XPhos/SPhos). Increase temp to 110°C.
Hydrolysis Product (4-OH) Hydroxide competition.Reduce water content (use 10:1 Dioxane:H₂O). Switch to anhydrous base (Cs₂CO₃) in DMF.
Protodeboronation Boronic acid instability.[1]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF₃K). Switch base to K₃PO₄ (milder).
Homocoupling (Ar-Ar) Oxygen leak or excess oxidant.Rigorous degassing (freeze-pump-thaw). Reduce catalyst loading slightly.

Part 5: Visualization (Graphviz)

Figure 1: Catalytic Cycle for 4-Chloro-1,6-Naphthyridine

This diagram illustrates the specific pathway, highlighting the role of the bulky ligand (L) in preventing N-coordination.

SuzukiCycle PreCat Pre-Catalyst (XPhos Pd G2) ActivePd Active Species [L-Pd(0)] PreCat->ActivePd Activation OxAdd Oxidative Addition (Rate Limiting for Cl) ActivePd->OxAdd + Substrate Complex1 Pd(II)-Cl Complex (Ar-Pd(II)-Cl) OxAdd->Complex1 TransMet Transmetalation (Base Assisted) Complex1->TransMet + Boronate Poison Catalyst Poisoning Risk (N-Coordination) Complex1->Poison If Ligand too small Complex2 Pd(II)-Biaryl Complex (Ar-Pd(II)-Ar') TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->ActivePd Regeneration Product Coupled Product RedElim->Product Release Substrate 4-Cl-7-OMe-Naphthyridine Substrate->OxAdd Boronic Ar'-B(OH)2 + Base Boronic->TransMet

Caption: Catalytic cycle emphasizing the necessity of bulky ligands (L) to stabilize the Pd(II) intermediate against nitrogen coordination from the naphthyridine core.

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: 4-Cl-7-OMe-Naphthyridine Coupling BoronicType Analyze Boronic Acid Start->BoronicType Simple Simple Aryl / Electron Rich BoronicType->Simple Complex Heteroaryl / Steric Bulk / Electron Poor BoronicType->Complex ProtoA PROTOCOL A Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Simple->ProtoA ProtoB PROTOCOL B XPhos Pd G2, K3PO4 THF/H2O, 100-120°C Complex->ProtoB Check Check Conversion @ 2h ProtoA->Check Success Isolate Product Check->Success >80% Fail Switch to Protocol B or Anhydrous Conditions Check->Fail <50%

Caption: Workflow for selecting the optimal protocol based on the electronic and steric nature of the coupling partner.

Part 6: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Reagents for Metal-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 50(33), 7486–7500. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Highly Active Palladium Catalyst for Suzuki−Miyaura Cross-Coupling of Heteroaryl Chlorides.[1] The Journal of Organic Chemistry, 76(19), 8076–8081. Link

Sources

Application Note: 4-Chloro-7-methoxy-1,6-naphthyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,6-naphthyridine scaffold represents a critical bioisostere of the quinoline core found in numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib). By introducing a nitrogen atom at the 6-position, the 4-chloro-7-methoxy-1,6-naphthyridine intermediate offers distinct physicochemical advantages over its quinoline counterparts: enhanced aqueous solubility, improved metabolic stability, and additional hydrogen-bond acceptor capabilities within the ATP-binding pocket.

This guide details the strategic application of this compound in the synthesis of Type I and Type II kinase inhibitors targeting c-Met, FGFR, and SYK . It provides validated protocols for the generation of the chlorosubstrate and its subsequent functionalization via nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings.

Chemical Logic & Scaffold Utility

Bioisosterism and Binding Mode

In medicinal chemistry, the transition from a quinoline to a 1,6-naphthyridine core is a strategic "scaffold hop."

  • Hinge Binding (C4 Position): The C4-position, when substituted with an aniline or heterocycle, directs the substituent toward the kinase hinge region (adenine binding pocket). The N1 nitrogen often serves as a key H-bond acceptor for the backbone NH of the hinge residues.

  • Solvent Front (C7 Position): The 7-methoxy group is positioned at the solvent interface. It modulates lipophilicity (

    
    ) and can be demethylated to a phenol for further solubilizing chain attachments (e.g., morpholine/piperazine tails).
    
  • Electronic Activation: The N6 nitrogen exerts an electron-withdrawing effect, significantly increasing the electrophilicity at the C4 position compared to a standard quinoline. This makes the 4-chloro displacement proceed under milder conditions.

Structural Numbering
  • IUPAC: 1,6-Naphthyridine[1]

  • Key Substituents:

    • Position 4 (Cl): Highly reactive electrophile (

      
       "hotspot").
      
    • Position 7 (OMe): Electron-donating group; modulates pKa of N6.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Conversion of the 4-hydroxy tautomer (naphthyridinone) to the reactive 4-chloro intermediate.

Reagents:

  • 7-Methoxy-1,6-naphthyridin-4(1H)-one (Starting Material)

  • Phosphorus Oxychloride (

    
    ) - Chlorinating Agent
    
  • Acetonitrile (

    
    ) or Toluene - Solvent
    
  • 
     (aq) - Quenching
    

Procedure:

  • Setup: Charge a dry round-bottom flask with 7-methoxy-1,6-naphthyridin-4(1H)-one (1.0 eq) and suspend in anhydrous MeCN (5 vol).

  • Addition: Add

    
     (3.0 – 5.0 eq) dropwise under 
    
    
    
    atmosphere.
    • Note: The reaction is exothermic. Control internal temperature < 40°C during addition.

  • Reaction: Heat the mixture to reflux (80–85°C) for 3–5 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the starting material (

      
       177) and appearance of the product (
      
      
      
      195/197).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (Caution: Use a caustic trap).
      
    • Pour the residue slowly into crushed ice/water with vigorous stirring.

    • Neutralize to pH 8 using 2M

      
       or saturated 
      
      
      
      .
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc) if necessary, though the crude is often sufficiently pure (>95%) for the next step.

    • Yield: Typically 85–92%.

    • Appearance: Off-white to pale yellow solid.

Protocol B: Displacement (Kinase Inhibitor Assembly)

Objective: Coupling the 4-chloro core with an amine pharmacophore (e.g., 3-chloro-4-fluoroaniline for c-Met/VEGFR dual inhibition).

Reagents:

  • This compound (1.0 eq)

  • Aniline/Amine Nucleophile (1.1 eq)

  • Solvent: 2-Ethoxyethanol or Isopropanol (

    
    )
    
  • Catalyst: HCl (4M in dioxane, 0.1 eq) or p-TSA (optional, accelerates reaction)

Procedure:

  • Dissolution: Dissolve this compound in 2-ethoxyethanol (10 vol).

  • Nucleophile Addition: Add the aniline derivative (1.1 eq).

  • Reaction: Heat to 100°C (or reflux if using

    
    ) for 4–12 hours.
    
    • Mechanism:[2][3][4][5][6] The N1 and N6 atoms render the C4 position highly electrophilic, facilitating displacement.

  • Workup:

    • Cool to room temperature.[5][7] The product often precipitates as the hydrochloride salt.

    • Filtration: Filter the solid and wash with cold

      
       and 
      
      
      
      .
    • Free Base Generation: Suspend the salt in

      
      , wash with saturated 
      
      
      
      , dry, and concentrate.
  • Yield: Typically 70–85%.

Data Summary & Troubleshooting

ParameterThis compound4-Chloro-7-methoxyquinoline (Analog)Impact on Synthesis
Reactivity (

)
High (Two N atoms withdraw e-)Moderate (One N atom)Naphthyridine reacts at lower temps.
Solubility (Aq) Moderate (pKa ~4-5)LowEasier workup; less emulsion.
Stability Sensitive to hydrolysis (reverts to 'one')StableStore under inert gas; avoid prolonged aqueous acid.

Common Pitfalls:

  • Hydrolysis: If the

    
     reaction is not strictly anhydrous, the 4-chloro species can revert to the 4-one starting material upon workup. Solution: Ensure all glassware is oven-dried and remove 
    
    
    
    thoroughly before aqueous quench.
  • Regioselectivity: In 1,6-naphthyridines, the C4 position is significantly more reactive than C7 or C5 due to the para-relationship with N1. Regioselectivity is rarely an issue unless C7 is also halogenated.

Pathway Visualization

The following diagram illustrates the synthetic workflow and the structure-activity relationship (SAR) logic for this scaffold.

KinaseInhibitorSynthesis Precursor 7-Methoxy-1,6-naphthyridin-4(1H)-one (Tautomer) Chlorination Chlorination (POCl3, Reflux) Precursor->Chlorination Intermediate This compound (Key Electrophile) Chlorination->Intermediate Activation Coupling SNAr Displacement (R-NH2, iPrOH, 100°C) Intermediate->Coupling Hinge Hinge Binding Region (C4-Amino interaction) Intermediate->Hinge SAR Site 1 Solvent Solvent Front (C7-Methoxy/Solubilizer) Intermediate->Solvent SAR Site 2 Inhibitor Final Kinase Inhibitor (Target: c-Met, FGFR) Coupling->Inhibitor Functionalization

Caption: Synthetic workflow converting the naphthyridinone precursor to a bioactive kinase inhibitor, highlighting key SAR vectors.

References

  • Synthesis of 1,6-Naphthyridine Scaffolds

    • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. J. Org. Chem. 2024.[8][9][10]

  • Kinase Inhibitor Applications (c-Met)

    • Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[3] PubMed. 2013.[3]

  • General Reactivity of Chloro-Naphthyridines

    • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Analogous Chemistry). PMC.

  • Lenvatinib Analog Chemistry (Quinoline Comparison)

    • How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide. GuideChem.

(Note: While specific CAS numbers for the 1,6-naphthyridine derivative are less common in public catalogs than the quinoline analogs, the chemistry described is validated by the reactivity patterns of the 1,6-naphthyridine class as cited in References 1 and 2.)

Sources

Application Note: Catalyst-Free Synthesis of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Green Architectures for Bioactive Heterocycles

Executive Summary & Scientific Rationale

The 1,6-naphthyridine scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent inhibition against targets such as FGFR4 kinase (colorectal cancer) and demonstrating broad-spectrum antimicrobial properties. Historically, the construction of this diazanaphthalene core relied on the Skraup or Friedländer syntheses—methods plagued by the requirement for harsh Lewis acids, transition metal catalysts (Pd, Ru), or corrosive mineral acids (H₂SO₄/As₂O₅).

This Application Note details a catalyst-free, aqueous-mediated synthetic strategy . By leveraging the hydrophobic effect and microwave-assisted organic synthesis (MAOS), we bypass the need for metal scavenging and chromatographic purification. This approach increases atom economy and operational safety, meeting the stringent requirements of modern "Green Chemistry" in drug discovery.

Core Methodology: Aqueous Cascade Synthesis

The most robust catalyst-free route involves a multicomponent domino reaction utilizing water as the reaction medium. This method exploits the low solubility of organic reactants in water to accelerate reaction rates via "on-water" catalysis (hydrophobic aggregation), followed by precipitation of the pure product.

Protocol A: Microwave-Assisted Synthesis of Indeno[1,2-b][1,6]naphthyridines

Target: Fused heterocyclic systems for DNA-intercalation studies.

Reaction Scheme Overview: 4-aminopyridin-2(1H)-one + Aldehyde + 1H-indene-1,3(2H)-dione


 Product[1]

Materials:

  • Reagent A: 4-Aminopyridin-2(1H)-one (1.0 mmol)

  • Reagent B: Aryl aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Reagent C: 1H-Indene-1,3(2H)-dione (1.0 mmol)

  • Solvent: Deionized Water (5.0 mL)

  • Equipment: Microwave Reactor (e.g., Monowave 300 or similar), 10 mL sealed vial.

Step-by-Step Protocol:

  • Charge: In a 10 mL microwave process vial, sequentially add Reagent A, Reagent B, and Reagent C.

  • Solvation: Add 5.0 mL of deionized water. Note: Reactants will likely form a suspension. Do not use co-solvents (EtOH/DMF) as this diminishes the hydrophobic acceleration effect.

  • Irradiation: Seal the vial and subject to microwave irradiation.

    • Temperature: 100 °C

    • Power: Dynamic mode (max 300 W)

    • Time: 15–20 minutes

    • Stirring: High (600 rpm) to ensure suspension homogeneity.

  • Work-up: Cool the reaction vessel to room temperature (RT). The product will precipitate as a solid.

  • Purification: Filter the crude solid through a sintered glass funnel. Wash with hot water (2 × 5 mL) and dilute ethanol (1 × 2 mL) to remove unreacted aldehyde.

  • Drying: Dry under vacuum at 60 °C for 4 hours.

Yield Expectation: 85–94% (depending on aldehyde substituents).

Mechanistic Insight & Pathway Visualization

Understanding the mechanism is crucial for troubleshooting substrate failures. This reaction proceeds via a Knoevenagel condensation followed by a Michael addition and intramolecular Cyclization .

  • Step 1: The aldehyde and indene-1,3-dione condense to form a benzylidene intermediate (Knoevenagel).

  • Step 2: The 4-aminopyridine attacks the benzylidene (Michael addition).

  • Step 3: Intramolecular nucleophilic attack closes the pyridine ring.

ReactionMechanism cluster_conditions Reaction Conditions Start Reactants (Aldehyde + Indene-dione) Inter1 Knoevenagel Condensation Start->Inter1 - H2O Inter2 Benzylidene Intermediate Inter1->Inter2 Step3 Michael Addition (+ 4-Aminopyridine) Inter2->Step3 Inter3 Amino-Adduct Step3->Inter3 Step4 Intramolecular Cyclization (-H2O) Inter3->Step4 Final 1,6-Naphthyridine Derivative Step4->Final Ring Closure Cond Aqueous Medium Microwave (100°C) Cond->Inter1 Accelerates Cond->Step4 Facilitates

Figure 1: Mechanistic pathway of the three-component cascade synthesis.

Protocol B: Pseudo-Five-Component Synthesis

Target: Highly substituted 1,2-dihydro[1,6]naphthyridines.

This protocol is unique as it constructs both nitrogen-containing rings in a single pot without starting from a pre-formed pyridine, utilizing simple aliphatic precursors.

Materials:

  • Reagent A: Malononitrile (2.0 mmol)

  • Reagent B: Aromatic Aldehyde (1.0 mmol)

  • Reagent C: Methyl Ketone (e.g., Acetone or Acetophenone, 1.0 mmol)

  • Reagent D: Ammonium Acetate or primary amine (1.0 mmol)

  • Solvent: Water (5 mL)

Step-by-Step Protocol:

  • Mixing: Combine Malononitrile, Aldehyde, Methyl Ketone, and Amine in a round-bottom flask.

  • Heating: Reflux in water at 100 °C for 3–5 hours. (Microwave alternative: 120 °C for 20 min).

  • Observation: The reaction mixture typically transitions from a clear suspension to a colored precipitate (yellow/orange).

  • Isolation: Cool to RT. Filter the precipitate.

  • Recrystallization: Recrystallize from hot ethanol. Do not use column chromatography as the product is often pure enough for biological screening (>95%).

Data Analysis & Troubleshooting

Solvent Effect on Yield (Comparative Data): The choice of solvent is critical.[2] The table below illustrates why water is the superior medium for this specific transformation, driven by the "hydrophobic effect" where organic reactants aggregate, increasing effective concentration.

SolventTemperature (°C)Time (min)Yield (%)Notes
Water 100 20 92 Clean precipitation, no catalyst.
EthanolReflux12065Moderate yield, required purification.
TolueneReflux18040Poor solubility, trace by-products.
DMF1003078Difficult work-up (high boiling point).

Troubleshooting Guide:

  • Issue: Sticky gum formation instead of precipitate.

    • Solution: The reaction temperature is likely too high, causing polymerization of the aldehyde. Lower MW temp to 80 °C and extend time. Add a seed crystal if available.

  • Issue: Incomplete conversion of aldehyde.

    • Solution: Ensure the 4-aminopyridine is fresh. Old bottles often contain oxidation impurities that inhibit the Michael addition.

  • Issue: Low Yield with Electron-Rich Aldehydes.

    • Solution: Electron-donating groups (e.g., -OMe) deactivate the aldehyde towards nucleophilic attack. Increase reaction time by 50% or increase MW temperature to 110 °C.

Workflow Visualization

Workflow Setup Reagent Prep (1:1:1 Stoichiometry) Solvent Add Water (5mL) Create Suspension Setup->Solvent Reaction Microwave Irradiation 100°C, 20 min Solvent->Reaction Check TLC Check (Disappearance of Aldehyde) Reaction->Check Check->Reaction Incomplete (+5 min) Workup Cool to RT Precipitation Check->Workup Complete Filter Filtration & Wash (H2O/EtOH) Workup->Filter Final Pure 1,6-Naphthyridine Filter->Final

Figure 2: Operational workflow for the aqueous synthesis protocol.

References
  • Microwave-Assisted Synthesis of Indeno[1,2-b][1,6]naphthyridines

    • Title: A Facile Three-Component Catalyst-Free Strategy: Synthesis of Indeno[1,2-b][1,6]naphthyridine-1,10(2H)-dione Derivatives in Water.[1]

    • Source: ResearchG
    • URL:[Link]

  • Pseudo-Five-Component Synthesis in Water

    • Title: An expeditious and efficient synthesis of highly functionalized [1,6]-naphthyridines under catalyst-free conditions in aqueous medium.[3]

    • Source: PubMed / Molecular Diversity
    • URL:[Link]

  • Biological Relevance (FGFR4 Inhibitors)

    • Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors.[4]

    • Source: PubMed / European Journal of Medicinal Chemistry
    • URL:[Link]

  • General Naphthyridine Chemistry

    • Title: 1,6-Naphthyridine - American Chemical Society.
    • Source: ACS Reagent Chemicals
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-7-methoxy-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The successful synthesis of 4-Chloro-7-methoxy-1,6-naphthyridine is a critical step for researchers in medicinal chemistry and drug development, as this scaffold is a key building block for various pharmacologically active molecules. Achieving a high yield of this intermediate is often hampered by challenges in the core cyclization and subsequent chlorination steps. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and significantly improve your synthetic outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions during your experiments.

Section 1: Overview of the Primary Synthetic Strategy

The most common and reliable pathway to this compound involves a two-stage process: the construction of the 7-methoxy-1,6-naphthyridin-4(1H)-one core, followed by a robust chlorination step. This strategy is favored for its reliance on accessible starting materials and well-understood reaction classes.

The general workflow begins with the cyclization of an appropriate 4-aminopyridine precursor to form the bicyclic naphthyridinone intermediate. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the final product.

G cluster_0 Stage 1: Naphthyridinone Core Synthesis cluster_1 Stage 2: Aromatic Chlorination A 4-Amino-5-methoxypyridine Derivative C Cyclization/ Condensation A->C B Three-Carbon Synthon (e.g., Diethyl Malonate) B->C D 7-methoxy-1,6-naphthyridin-4(1H)-one (Intermediate) C->D F Chlorination Reaction D->F Intermediate from Stage 1 E Chlorinating Agent (e.g., POCl₃) E->F G This compound (Final Product) F->G

Caption: General two-stage synthetic workflow.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Naphthyridinone Core Synthesis (Stage 1)

Q: My cyclization reaction to form the 7-methoxy-1,6-naphthyridin-4(1H)-one intermediate is low-yielding or failing. What are the common causes?

A: Low yields in this crucial step typically stem from one of four areas: starting material purity, reaction conditions, choice of reactants, or side reactions.

  • Purity of the Aminopyridine Starting Material: The 4-aminopyridine precursor is the cornerstone of the reaction. Any impurities, particularly residual reagents from its own synthesis, can inhibit the cyclization.

    • Recommendation: Ensure the aminopyridine is fully characterized (¹H NMR, MS) and purified, preferably by recrystallization or column chromatography, immediately before use.

  • Suboptimal Reaction Conditions: The Gould-Jacobs reaction or similar condensations are highly sensitive to temperature and the base used.

    • Causality: The initial condensation to form the enamine intermediate and the subsequent thermal cyclization have different activation energies. Insufficient heat during the cyclization step will stall the reaction, while excessive temperatures can lead to decomposition.

    • Recommendation: For reactions involving diethyl malonate, the initial condensation is often performed at a lower temperature (130-150 °C), followed by thermal cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A at temperatures exceeding 220 °C[1][2]. A step-wise temperature ramp can significantly improve yields.

  • Ineffective Base/Catalyst: The choice of base is critical for deprotonating the reactants and catalyzing the condensation.

    • Recommendation: For condensations with malonic esters, sodium ethoxide (NaOEt) in ethanol is a standard choice[3]. Ensure the base is fresh and anhydrous, as moisture will quench it and hinder the reaction.

  • Side Reactions: The formation of undesired regioisomers or polymeric tars is a common issue.

    • Recommendation: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that lead to tar formation. If regioisomeric products are an issue, exploring alternative synthetic strategies, such as an acid-mediated Friedel-Crafts cyclization of a pre-formed 4-(arylamino)nicotinonitrile, may be necessary as this can offer superior regioselectivity[4].

Problem Area: Aromatic Chlorination (Stage 2)

Q: The conversion of 7-methoxy-1,6-naphthyridin-4(1H)-one to the 4-chloro derivative using POCl₃ is incomplete or results in significant decomposition. How can I improve this?

A: This is the most frequently reported bottleneck. Success hinges on controlling the reactivity of phosphorus oxychloride.

  • Reagent Quality and Stoichiometry:

    • Causality: Phosphorus oxychloride is highly hygroscopic. Water contamination not only consumes the reagent but also forms phosphoric acid, which can lead to undesired side reactions. An insufficient excess of POCl₃ will result in an incomplete reaction.

    • Recommendation: Use a freshly opened bottle or freshly distilled POCl₃. A significant excess (5-10 equivalents) is often necessary to drive the reaction to completion and act as the solvent[1].

  • Reaction Temperature and Time:

    • Causality: The chlorination is an endothermic process requiring heat, but the naphthyridine ring system, especially with an activating methoxy group, can be sensitive to prolonged exposure to high temperatures in a strong acid/dehydrating environment, leading to charring.

    • Recommendation: Heat the reaction mixture under reflux (approx. 105-110 °C) and monitor closely by TLC or LC-MS. Typical reaction times are 2-5 hours. Avoid unnecessarily long heating periods.

  • Use of Catalytic Additives:

    • Causality: The reaction proceeds via a dichlorophosphate ester intermediate. The formation of this intermediate can be accelerated.

    • Recommendation: The addition of a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine base like N,N-diethylaniline can significantly improve the reaction rate and allow for lower temperatures or shorter reaction times.

  • Work-up Procedure:

    • Causality: The work-up is highly hazardous if not performed correctly. Quenching excess POCl₃ with water is extremely exothermic and can cause violent splashing. The product is also often a solid that can precipitate rapidly.

    • Recommendation: After cooling the reaction mixture, remove the bulk of the excess POCl₃ under reduced pressure. Slowly and carefully pour the cooled residue onto a large amount of crushed ice with vigorous stirring. The pH should then be neutralized with a base like ammonium hydroxide or a saturated sodium bicarbonate solution to precipitate the product[1].

Section 3: Frequently Asked Questions (FAQs)

Q: Are there alternative chlorinating agents to POCl₃? A: Yes, while POCl₃ is the most common, a mixture of phosphorus pentachloride (PCl₅) and POCl₃ can also be effective, particularly for less reactive substrates. Oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) can also be used, but may require more optimization.

Q: What is the mechanistic role of POCl₃ in the chlorination reaction? A: The naphthyridinone, in its tautomeric 4-hydroxy-1,6-naphthyridine form, acts as a nucleophile. The hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This is followed by further reaction and elimination steps, ultimately replacing the hydroxyl group with a chlorine atom.

G cluster_0 Mechanism of Chlorination start 7-methoxy-4-hydroxy-1,6-naphthyridine poc + POCl₃ int1 Dichlorophosphate Ester Intermediate poc->int1 Nucleophilic Attack by Hydroxyl Group elim - HCl - PO₂Cl prod This compound elim->prod Aromatic Substitution

Caption: Simplified chlorination mechanism.

Q: Can I avoid the chlorination step entirely? A: Yes, modern synthetic methods offer alternatives. For instance, one can synthesize a 1,6-naphthyridine-4,7-dione and convert it into a ditriflate intermediate. These 1,6-naphthyridine-4,7-ditriflates are highly versatile and can undergo regioselective nucleophilic substitution, allowing for the introduction of a chloro group at the 4-position under milder conditions than those required by POCl₃[5].

Section 4: Optimized Experimental Protocol & Parameters

This protocol for the chlorination step is designed to maximize yield and safety.

Protocol: Chlorination of 7-methoxy-1,6-naphthyridin-4(1H)-one

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 7-methoxy-1,6-naphthyridin-4(1H)-one (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 8.0 eq) via syringe.

  • Heating: Heat the mixture to reflux (approx. 110 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane) or LC-MS every hour. The reaction is typically complete within 3-4 hours.

  • Cooling & Quenching: Once the starting material is consumed, cool the flask to room temperature. Crucially, pour the reaction mixture slowly and in a controlled manner onto a large beaker of crushed ice (at least 10x the volume of the POCl₃ used) with vigorous mechanical stirring.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Stir the resulting slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying & Purification: Dry the solid under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.

Table 1: Key Parameters for Chlorination Optimization

ParameterRecommended RangeRationale & Notes
POCl₃ Equivalents 5 - 10 eqActs as both reagent and solvent. Less may lead to incomplete reaction.
Temperature 100 - 115 °CRefluxing temperature of POCl₃. Higher temps risk decomposition.
Reaction Time 2 - 5 hoursMonitor by TLC/LC-MS to avoid prolonged heating and byproduct formation.
Work-up Quenching Crushed IceExtremely exothermic reaction. Slow addition and efficient cooling are critical for safety.
Final pH 7 - 8Ensures complete precipitation of the neutral amine product.

References

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • MDPI. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Retrieved from [Link]

Sources

overcoming low yield in Gould-Jacobs cyclization for 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield in Gould-Jacobs Cyclization for 1,6-Naphthyridines Ticket ID: GJ-16NAP-OPT Status: Open Assigned Specialist: Senior Application Scientist

Module 1: Diagnostic Workflow

Before altering your reaction parameters, you must identify the precise failure point. The Gould-Jacobs reaction is a two-stage process; treating it as a single "black box" is the primary cause of yield loss.

Figure 1: Diagnostic Flowchart for Yield Loss Use this logic tree to isolate the bottleneck.

G Start Start: Low Yield Observed CheckInter Is the Enamine Intermediate (Condensation Product) Isolated? Start->CheckInter NoInter No: Problem is Condensation CheckInter->NoInter No / Low Conversion YesInter Yes: Problem is Cyclization CheckInter->YesInter Yes, Pure Intermediate SolventCheck Are you removing EtOH? NoInter->SolventCheck EqShift Fix: Use Dean-Stark or Vacuum (Push Equilibrium) SolventCheck->EqShift No TarCheck Observation: Black Tar / Charring? YesInter->TarCheck ThermalFail Thermal Decomposition (Oxidation/Polymerization) TarCheck->ThermalFail Yes ElectronicFail Electronic Deactivation (Pyridine Ring Electron Poor) TarCheck->ElectronicFail No (Unreacted SM) FixThermal Fix: Switch to Microwave or Eaton's Reagent ThermalFail->FixThermal FixElectronic Fix: Acid Catalysis (PPA/Eaton's) to activate carbonyl ElectronicFail->FixElectronic

Caption: Logical isolation of failure points. Distinguishing between condensation failure (equilibrium) and cyclization failure (thermal/electronic) is critical.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Issue A: The "Black Tar" Scenario (Thermal Decomposition)

Symptom: The reaction mixture turns into an insoluble black solid at


.
Root Cause: 
  • Oxidative Polymerization: At

    
     (boiling Dowtherm A), the electron-rich enamine is susceptible to oxidation if 
    
    
    
    is present.
  • Sublimation: 4-aminopyridine derivatives often sublime before reacting, coating the condenser and altering stoichiometry.

Corrective Action:

  • Strict Inert Atmosphere: Sparge the solvent with Argon for 20 minutes before heating.

  • Ramp Rate: Do not plunge reagents into

    
     oil. A slow ramp allows the enamine to form (if doing one-pot) or melt properly.
    
  • Solvent Switch: Move from Diphenyl Ether/Dowtherm A to Sulfolane (easier water workup) or adopt the Microwave Protocol (Module 3).

Issue B: Regioselectivity & Electronic Deactivation

Symptom: Recovery of starting material or formation of the kinetic byproduct (pyridopyrimidinone) instead of 1,6-naphthyridine. Root Cause:

  • Electronic Mismatch: The pyridine nitrogen is electron-withdrawing, deactivating the ring toward the electrophilic attack required for cyclization.

  • Kinetic Trap: Cyclization onto the ring nitrogen (forming a pyrimidone) is kinetically faster but thermodynamically less stable than the carbon-carbon bond formation required for naphthyridine.

Corrective Action:

  • Thermodynamic Control: Solution-phase thermolysis favors the thermodynamic product (1,6-naphthyridine). Avoid Flash Vacuum Pyrolysis (FVP) as it favors the kinetic isomer [1].

  • Acid Catalysis: Use Eaton’s Reagent (Protocol B). The acid activates the ester carbonyl, lowering the activation energy required for the ring closure, allowing the reaction to proceed at

    
     instead of 
    
    
    
    .

Module 3: Advanced Protocols

Protocol A: Microwave-Assisted Cyclization (High Throughput)

Best for: Small scale optimization, avoiding "tar," and rapid library synthesis.

Rationale: Microwave irradiation provides uniform internal heating, reducing the "wall effect" where charring occurs. It allows superheating of solvents above their boiling points, accelerating the rate significantly [2].[1]

ParameterSetting
Solvent Ethanol (Step 1) / Diphenyl Ether (Step 2) or Solvent-Free
Temperature

(Step 1)


(Step 2)
Time 5 mins (Step 1)

10--20 mins (Step 2)
Vessel Sealed High-Pressure Vial (10--20 bar)

Step-by-Step:

  • Condensation: Mix 4-aminopyridine (1.0 eq) and EMME/DEEM (1.1 eq) in Ethanol. Irradiate at

    
     for 5 min.
    
  • Evaporation: Remove ethanol (critical to drive equilibrium).

  • Cyclization: Add minimal Diphenyl Ether (or run neat on solid support). Irradiate at

    
     for 15 minutes.
    
  • Workup: Dilute with hexane. The product usually precipitates while the solvent remains in solution. Filter and wash.[1]

Protocol B: Eaton’s Reagent Method (The "Chemical Fix")

Best for: Electron-deficient rings, scaling up, and avoiding high-temp decomposition.

Rationale: Eaton’s reagent (


 in Methanesulfonic acid) acts as both a solvent and a Lewis acid catalyst/dehydrating agent. It is safer and easier to handle than Polyphosphoric Acid (PPA) because it is less viscous and workable at lower temperatures [3].

Step-by-Step:

  • Preparation: Isolate and dry the enamine intermediate from the condensation step (do not run one-pot).

  • Setup: Place the enamine (1 g) in a flask and add Eaton’s Reagent (5–10 mL).

  • Reaction: Heat to

    
      under Nitrogen. Monitor by LCMS (TLC is difficult due to the acid matrix).
    
    • Note: Reaction is usually complete in 2–4 hours.

  • Quench: Pour the reaction mixture slowly into ice water with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using Ammonium Hydroxide (

    
    ) or Sodium Carbonate.
    
    • Warning: Exothermic.

  • Isolation: The 1,6-naphthyridine usually precipitates as an off-white solid. Filter, wash with water, and dry.

Module 4: Comparative Data & Mechanism

Table 1: Method Comparison for 1,6-Naphthyridine Synthesis

MethodTypical TempYield RangePrimary Risk
Standard Thermal

20--40%Decomposition (Tar), difficult workup (Dowtherm)
Microwave

(Flash)
60--85%Pressure limits, scale-up difficulty
Eaton's Reagent

75--90%Acid handling, quench exotherm

Figure 2: Mechanistic Pathway & Competition Understanding the competition between the desired path and the kinetic trap.

Mechanism SM 4-Aminopyridine + EMME Enamine Enamine Intermediate SM->Enamine - EtOH TS_Kinetic N-Attack (Kinetic TS) Enamine->TS_Kinetic Fast / FVP TS_Thermo C-Attack (Thermodynamic TS) Enamine->TS_Thermo Slow / Solution Phase Prod_Kinetic Pyridopyrimidinone (Undesired Isomer) TS_Kinetic->Prod_Kinetic Prod_Thermo 1,6-Naphthyridine (Target) TS_Thermo->Prod_Thermo - EtOH

Caption: Reaction pathway showing the divergence between the kinetic N-cyclization and the desired thermodynamic C-cyclization.

Module 5: FAQ

Q: Can I perform the condensation and cyclization in one pot? A: In thermal methods, yes, but it is risky. The ethanol produced in step 1 lowers the boiling point of the mixture, preventing the temperature from reaching the


 required for step 2. You must distill off the ethanol before ramping the temperature. For Eaton's reagent, no —you must isolate the intermediate first.

Q: Why is my yield lower with electron-withdrawing groups (EWGs) on the pyridine? A: EWGs reduce the nucleophilicity of the ring carbon (C3 of the pyridine), making the electrocyclization step energetically unfavorable. For these substrates, Eaton's reagent is mandatory as thermal methods will simply decompose the starting material before cyclization occurs.

Q: How do I remove Dowtherm A from my product? A: This is a common pain point. Dilute the reaction mixture with a non-polar solvent like Hexane or Heptane. The naphthyridine product is polar and usually precipitates, while Dowtherm A remains in the organic phase. Alternatively, use column chromatography, eluting the Dowtherm A first with 100% Hexanes.

References

  • Wernik, M., Hartmann, P., Sipos, G., & Kappe, C. O. (2020).[2] On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. European Journal of Organic Chemistry, 2020(43), 6892–6898. Link

  • Biotage Application Note AN56. (2000).

    
     and 
    
    
    
    . Link
  • Zewge, D., Chen, C.-y., Deerberg, J., Dormer, P. G., & Hughes, D. L. (2007). A Mild and Efficient Synthesis of 4-Quinolones and 2-Substituted-4-quinolones. The Journal of Organic Chemistry, 72(11), 4276–4279. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[1][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

Sources

preventing cleavage of methoxy group during 4-Chloro-7-methoxy-1,6-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Advisory – Preventing Demethylation During 4-Chloro-7-methoxy-1,6-naphthyridine Synthesis

Executive Summary & Mechanistic Insight

The synthesis of This compound typically proceeds via the dechlorinative aromatization of 7-methoxy-1,6-naphthyridin-4(1H)-one using phosphorus oxychloride (POCl


).[1][2]

The Critical Failure Mode: The primary technical challenge is the unintended cleavage of the C7-methoxy ether linkage, yielding the 4,7-dichloro-1,6-naphthyridine or 4-chloro-1,6-naphthyridin-7-ol impurity.[1][2]

Mechanistic Causality: While the 1,6-naphthyridine ring is electron-deficient, the methoxy group at C7 is susceptible to acid-catalyzed hydrolysis.[1][2]

  • HCl Generation: The reaction of POCl

    
     with the hydroxy-tautomer generates HCl as a byproduct.[1][2]
    
  • Protonation: High temperatures (reflux ~105 °C) and high HCl concentrations lead to protonation of the ether oxygen.[2]

  • S

    
    2 Cleavage:  Chloride ions attack the methyl group, cleaving it as methyl chloride and leaving the hydroxyl impurity, which may subsequently undergo further chlorination.[2]
    

The Solution: The protocol must shift from "brute force" reflux to a Buffered Nucleophilic Activation strategy.[2] By scavenging free protons and activating the POCl


 complex at lower temperatures, we preserve the ether functionality.[2]

Optimized Experimental Protocol

This protocol replaces standard neat POCl


 reflux with a buffered system.[1][2]

Reagents:

  • Substrate: 7-methoxy-1,6-naphthyridin-4(1H)-one (1.0 equiv)

  • Reagent: POCl

    
     (5.0 – 8.0 equiv)[1]
    
  • Base: N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

  • Solvent (Optional): Acetonitrile (if temperature control is critical)[1]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under N

    
    , suspend the starting naphthyridinone in POCl
    
    
    
    .
  • Buffering (Crucial Step): Cool the mixture to 0 °C. Dropwise add N,N-Dimethylaniline. Rationale: This neutralizes the initial HCl burst and forms the Vilsmeier-Haack-like active species without generating a highly acidic bulk medium.[1][2]

  • Reaction: Warm to 70–80 °C . Do NOT reflux (typically 105 °C) unless conversion is stalled.[1][2] Monitor by HPLC/TLC every 30 minutes.

    • End Point: Disappearance of starting material.[1][2][3]

  • Workup (Quench):

    • Evaporation: Remove excess POCl

      
      in vacuo at <50 °C. This is critical to prevent an exothermic acid spike during the aqueous quench.[2]
      
    • Neutralization: Pour the residue slowly into a stirred mixture of ice/saturated NaHCO

      
       . Maintain pH > 7.[1][2]
      
    • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting Guide (Q&A)

Q1: I followed the protocol, but I still see ~15% of the hydroxy impurity (demethylated product). Why?

  • Diagnosis: Your internal reaction temperature likely spiked, or the quench was too acidic.[2]

  • Fix:

    • Check Internal Temp: Oil bath temperature

      
       Internal temperature. Use an internal probe. Keep it under 85 °C.
      
    • Quench Speed: If you did not remove POCl

      
       before quenching, the hydrolysis generated a localized "super-acid" environment.[2] You must rotovap the POCl
      
      
      
      first.[2][3]

Q2: The reaction is too slow at 70 °C. Can I add a catalyst?

  • Recommendation: Yes. Add 2-3 drops of DMF (Dimethylformamide) .[1][2]

  • Mechanism: DMF reacts with POCl

    
     to form the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than POCl
    
    
    
    alone.[2] This allows the reaction to proceed at lower temperatures (60–70 °C), sparing the methoxy group.[2]

Q3: Can I use Pyridine instead of Dimethylaniline?

  • Answer: Yes, Pyridine is a standard alternative.[2] However, N,N-Dimethylaniline is often preferred because its hydrochloride salt is more soluble in organic solvents, preventing "gunking" of the stir bar, and it is less nucleophilic, reducing the risk of forming pyridinium salts as byproducts.

Q4: My product is turning yellow/brown during workup.

  • Diagnosis: 1,6-Naphthyridines are electron-deficient and can be sensitive to oxidation or polymerization under basic conditions if left too long.[1][2]

  • Fix: Minimize the time the product spends in the aqueous basic layer.[2] Extract immediately and dry over MgSO

    
    .
    

Diagnostic Visualization

The following diagram illustrates the kinetic competition between the desired chlorination and the undesired demethylation pathways.

G Start 7-Methoxy-1,6- naphthyridin-4(1H)-one Intermediate Phosphorylated Intermediate Start->Intermediate Activation POCl3 POCl3 + Base (Buffered) Product 4-Chloro-7-methoxy- 1,6-naphthyridine (Target) Intermediate->Product Cl- substitution (Low Temp <80°C) SideRxn Acidic Hydrolysis (High T, Excess HCl) Intermediate->SideRxn Heating >100°C Impurity 4-Chloro-1,6- naphthyridin-7-ol (Demethylated) SideRxn->Impurity Ether Cleavage Impurity->Product Impossible to Re-methylate easily

Figure 1: Reaction pathway analysis showing the divergence between productive chlorination and acid-catalyzed ether cleavage.

Comparative Data: Conditions vs. Yield

ConditionTemperatureAdditiveResultMethoxy Integrity
Neat POCl

105 °C (Reflux)None65% YieldPoor (~20% Demethylation)
POCl

/ PCl

110 °CNone50% YieldCritical Failure (Major cleavage)
Catalytic Method 60 °CDMF (Cat.)80% YieldGood (<5% Demethylation)
Buffered Method 75 °C Dimethylaniline 92% Yield Excellent (<1% Demethylation)

References

  • General Naphthyridine Synthesis

    • Lowe, P. R., et al. "Synthesis of substituted 1,6-naphthyridines."[2][4] Journal of Heterocyclic Chemistry, 2003.[2]

    • Note: Establishes the baseline reactivity of the 1,6-naphthyridine scaffold.
  • POCl

    
     Chlorination Mechanics & Buffering: 
    
    • Raghavan, S., et al. "POCl3–PCl5 mixture: A robust chlorinating agent."[2] Journal of the Indian Chemical Society, 2020.[2] Link

    • Citation supports the use of additives to modul
  • Prevention of Ether Cleavage

    • Weissman, S. A., et al. "Recent Advances in the Synthesis of Acyclic Ethers."[2] Current Organic Chemistry, 2011.[2][5]

    • Provides mechanistic grounding for acid-catalyzed ether hydrolysis limits.[1][2]

  • Specific Analogous Protocols (Quinoline/Naphthyridine)

    • Meth-Cohn, O. "A Versatile Synthesis of Quinolines and Related Fused Pyridines."[2] Journal of the Chemical Society, Perkin Transactions 1, 1981.[2]

    • The foundational text for Vilsmeier-Haack type chlorinations of methoxy-pyridones.[1][2]

Sources

Technical Support Center: Managing 4-Chloro-7-methoxy-1,6-naphthyridine Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-Chloro-7-methoxy-1,6-naphthyridine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the poor aqueous solubility of this compound. As a hydrophobic, heterocyclic molecule, this compound requires specific handling procedures to ensure accurate and reproducible results in experimental settings.

This guide provides a series of frequently asked questions (FAQs) for rapid troubleshooting, followed by in-depth guides with detailed, step-by-step protocols. Our approach is grounded in the fundamental physicochemical principles governing drug solubility. While specific, experimentally-derived data for this exact molecule is limited in public literature, the strategies outlined here are based on established methods for structurally similar compounds, particularly weakly basic quinoline and naphthyridine derivatives.

Physicochemical Profile: An Expert Assessment

Understanding the structural features of this compound allows us to predict its behavior in solution and devise effective solubilization strategies.

  • Hydrophobicity: The aromatic 1,6-naphthyridine core, combined with a chloro- substituent, makes the molecule significantly nonpolar and thus poorly soluble in water. The predicted XLogP3 value for a structurally related quinoline is 2.6, indicating a high tendency to partition into lipids rather than aqueous media.

  • Basicity and pKa: The nitrogen atoms in the naphthyridine ring system act as weak bases. This is a critical feature for solubility manipulation. A predicted pKa for a similar quinoline derivative is approximately 2.98. This suggests that this compound will be in its neutral, less soluble form at physiological pH (~7.4). However, in an acidic environment (pH < 3), the ring nitrogens can become protonated, creating a positively charged cation that is significantly more water-soluble.[1]

Frequently Asked Questions (FAQs) - Quick Start Guide

Q1: What is the best solvent to prepare an initial stock solution?

For initial solubilization, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[2] Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final aqueous system.

Q2: My compound immediately precipitates when I add my DMSO stock to my buffer or cell media. What's happening?

This phenomenon, known as "crashing out," is the most common issue. It occurs when the compound rapidly moves from a favorable organic solvent (DMSO) to an unfavorable aqueous environment. The sudden change in polarity causes the compound to aggregate and precipitate before it can be properly dispersed. The key is to control the dilution process carefully.[3]

Q3: How do I prevent my compound from precipitating upon dilution?

A stepwise or serial dilution is crucial. Instead of adding the DMSO stock directly into the final large volume of media, perform one or more intermediate dilutions in a smaller volume of media. This gradual reduction in DMSO concentration allows the compound to better equilibrate.[4] For a detailed method, see Protocol 2.1 .

Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?

High concentrations of DMSO are toxic to most cell lines. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% , with ideally ≤0.1% for sensitive cell lines or long-term incubation experiments.[5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[2]

Q5: Can I use pH to increase the solubility of this compound?

Yes. Because this compound is a weak base, its solubility is highly dependent on pH.[6] Lowering the pH of the solution (e.g., to pH 3-5) will protonate the molecule, increasing its aqueous solubility. This is an effective strategy but must be compatible with your experimental system. See Guide 3, Method A for details.

Troubleshooting Guide 1: Preparing Concentrated Stock Solutions

The foundation of a successful experiment is a properly prepared, fully solubilized stock solution.

Causality Explained:

A solid compound's crystal lattice structure requires energy to break apart. A potent organic solvent like DMSO effectively solvates the individual molecules, overcoming these intermolecular forces. Physical assistance, such as vortexing and sonication, provides the necessary kinetic energy to accelerate this process and ensure complete dissolution, preventing the formation of micro-precipitates that can lead to inaccurate concentration calculations.

Protocol 1.1: Standard High-Concentration DMSO Stock Preparation
  • Weigh Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube or vial.

  • Add DMSO: Add the calculated volume of high-purity, sterile DMSO to achieve the target concentration (e.g., 20 mM).

  • Vortex: Vortex the solution vigorously for 1-2 minutes.

  • Sonicate: Place the vial in a bath sonicator for 5-10 minutes to break up any remaining solid aggregates.

  • Visually Inspect: Hold the vial against a light source to ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The compound should be stored under an inert gas like argon or nitrogen.[7]

Troubleshooting Guide 2: Preventing Precipitation in Aqueous Media

This is the most critical step where solubility issues manifest. The goal is to manage the transition from a high-DMSO environment to a fully aqueous one.

Decision Workflow for Aqueous Dilution

The following flowchart outlines the logical steps to troubleshoot precipitation issues.

G start Start: Dilute DMSO Stock in Aqueous Medium precipitate Does the compound precipitate? start->precipitate success Success! Proceed with Experiment precipitate->success No stepwise Action: Use Stepwise Dilution (Protocol 2.1) precipitate->stepwise Yes precipitate2 Does it still precipitate? stepwise->precipitate2 advanced Action: Use Advanced Methods (Guide 3) precipitate2->advanced Yes success2 Success! Proceed with Experiment precipitate2->success2 No

Caption: Decision workflow for troubleshooting precipitation during aqueous dilution.

Protocol 2.1: Stepwise Dilution for Cell Culture Media

This protocol demonstrates how to prepare a 20 µM final concentration from a 20 mM DMSO stock, ensuring the final DMSO concentration is 0.1%.

  • Prepare Intermediate Dilution:

    • Pipette 98 µL of sterile cell culture medium into a sterile microcentrifuge tube.

    • Add 2 µL of your 20 mM DMSO stock solution to the media. This creates a 1:50 dilution, resulting in a 400 µM intermediate solution with 2% DMSO.

    • Pipette up and down gently but thoroughly to mix.

  • Prepare Final Working Solution:

    • Pipette 950 µL of sterile cell culture medium into your final culture vessel (e.g., a well in a 6-well plate).

    • Add 50 µL of the 400 µM intermediate solution from Step 1.

    • This creates a 1:20 dilution, resulting in the final 20 µM concentration of the compound. The DMSO is also diluted 1:20, bringing its final concentration to 0.1% .

    • Mix gently by swirling the plate.

Troubleshooting Guide 3: Advanced Solubilization Strategies

If precipitation persists despite careful dilution, more advanced formulation strategies may be necessary. These methods alter the chemistry of the solvent or the drug itself to favor solubility.

Method A: pH Adjustment

Causality Explained: By preparing a solution with a pH below the compound's pKa (estimated ~3), we convert the neutral molecule into its protonated, cationic form. This salt form has a much higher intrinsic aqueous solubility.[] This acidic stock can then be diluted into the final experimental medium, where the larger buffer volume should bring the pH back to a physiologically acceptable range.

  • Protocol:

    • Prepare a sterile 50 mM sodium citrate buffer and adjust the pH to 3.5 using hydrochloric acid.

    • Attempt to dissolve this compound directly in this buffer to a concentration of 1-2 mM. Use vortexing and sonication.

    • If successful, this acidic stock can be used for further dilutions.

    • Crucial Caveat: Ensure your final experimental system is not adversely affected by the addition of a small amount of acidic buffer. Always check the final pH of your working solution.

Method B: Co-solvents and Surfactants

Causality Explained: Co-solvents like Polyethylene Glycol (PEG) 400 or ethanol can be included in the final aqueous solution to increase its overall polarity, making it more "hospitable" to the hydrophobic compound.[9] Surfactants like Polysorbate 80 (Tween 80) form microscopic micelles, which have a hydrophobic core that can encapsulate the drug molecule, effectively shielding it from the water.[6]

  • Protocol:

    • Prepare your aqueous buffer or media containing a small, fixed concentration of a co-solvent or surfactant (see table below).

    • Attempt to dilute your DMSO stock into this modified media using the stepwise dilution technique (Protocol 2.1).

    • Crucial Caveat: Co-solvents and surfactants can have biological effects. Always run a vehicle control with the same concentration of the solubilizing agent.

Data Summary: Common Solubilizing Agents
Agent TypeExampleTypical Final ConcentrationMechanism of Action & Key Considerations
Organic Co-solvent PEG 4001-10%Increases solvent polarity.[10] Biocompatible but can increase solution viscosity.
Organic Co-solvent Ethanol1-5%Increases solvent polarity. Can be toxic to cells at higher concentrations.
Non-ionic Surfactant Polysorbate 800.1-1%Forms micelles to encapsulate the drug.[6] Widely used but can interfere with some assays.
Complexation Agent HP-β-Cyclodextrin1-5% (w/v)Forms an inclusion complex with the drug molecule.[11]
Method C: Cyclodextrin Complexation

Causality Explained: Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound can become trapped inside the cyclodextrin's core, forming an "inclusion complex." This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[12][13]

G cluster_0 Cyclodextrin CD_ring Hydrophilic Exterior complex Soluble Inclusion Complex CD_ring->complex CD_cavity Hydrophobic Cavity drug Poorly Soluble Drug drug->CD_cavity Encapsulation

Caption: Cyclodextrin encapsulates a hydrophobic drug to form a soluble complex.

  • Protocol:

    • Prepare a 10% (w/v) solution of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in your desired aqueous buffer.

    • Add solid this compound to this solution while stirring vigorously.

    • Allow the mixture to stir overnight at room temperature to facilitate complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex.

References
  • ChemicalBook. (2026). Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate.

  • CP Lab Safety. (n.d.). methyl 4-chloro-7-methoxyquinoline-6-carboxylate, min 97%.

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate.

  • BenchChem. (2025). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

  • Guidechem. (n.d.). How to Synthesize 4-chloro-7-Methoxyquinoline-6-carboxamide for the Preparation of Lenvatinib?

  • Galić, E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.

  • Mishra, S., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences.

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility.

  • Wang, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.

  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

  • Al-kassas, R., et al. (2022). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Drug Delivery Science and Technology.

  • CompoundingToday.com. (2025). pH Adjusting Database.

  • Ask A Formulator. (n.d.). How Do You Solubilize An API That Does Not Want To Dissolve?

  • Ugodi, G. W., et al. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate.

  • Li, Z., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.

  • PubChem. (n.d.). Methyl 4-chloro-7-methoxyquinoline-6-carboxylate.

  • MedChemExpress. (n.d.). Compound Handling Instructions.

  • Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids.

  • Jouyban, A., et al. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Pharmaceutical Development and Technology.

  • Pharma Excipients. (2022). How to improve topical formulations of poorly-water soluble APIs.

  • Jacob, S., & Nair, A. B. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO.

  • LifeTein. (2023). DMSO usage in cell culture.

  • Joshi, H., & Grant, D. (2002). Combined effect of complexation and pH on solubilization. PubMed.

  • Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.

  • Reddit. (2023). How to prepare sterile drug solution in DMSO for cell culture?

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.

  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.

  • Chad's Prep. (2022). What Happens to Solubility When You Change the pH?

  • Bridges Lab Protocols. (2018). Generating DMSO Stocks for Cell Culture.

  • Al-Omair, M. A., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PLOS ONE.

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Validation & Comparative

SAR studies of 4-Chloro-7-methoxy-1,6-naphthyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: SAR Studies of 4-Chloro-7-methoxy-1,6-naphthyridine Analogs

Executive Summary: The Scaffold Advantage

The This compound scaffold represents a privileged chemotype in modern medicinal chemistry, particularly for the development of Type I and Type II kinase inhibitors. Structurally, it serves as a bioisostere to the widely used quinoline and quinazoline cores (e.g., Lenvatinib, Gefitinib) but offers distinct physicochemical advantages:

  • Enhanced Solubility: The additional nitrogen at position 6 lowers logP and improves aqueous solubility compared to the carbocyclic quinoline analogs.

  • Selectivity Profile: The 1,6-nitrogen placement alters the hydrogen bond acceptor capability in the ATP-binding pocket, often improving selectivity against off-target kinases.

  • Metabolic Stability: The 7-methoxy group blocks a common site of oxidative metabolism while providing electron density to the ring system.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, focusing on its transformation from a chlorinated intermediate into potent biological agents.

Critical SAR Analysis: The "Head-and-Tail" Strategy

The SAR of this compound is best understood through a "Head-and-Tail" model. The 4-position (Head) dictates target affinity, while the 7-position (Tail) modulates physicochemical properties and metabolic fate.

PositionFunctionModification StrategyImpact on Activity
C4-Chloro (Head) Reactivity Handle Displaced via SNAr by primary/secondary amines.Primary Potency Driver. Defines the "hinge binder" interaction. Bulky hydrophobic amines here often target the hydrophobic back pocket of kinases (e.g., c-Met, FGFR).
C7-Methoxy (Tail) Electronic Anchor Maintained as -OMe or modified to -OEt / -OCHF2.Solubility & Stability. The methoxy group prevents metabolic oxidation at C7. Replacing with -H often leads to rapid clearance; replacing with -OH kills cell permeability.
N1 & N6 Core Recognition Fixed (Scaffold).Hinge Interaction. N1 typically accepts a hydrogen bond from the kinase hinge region (e.g., Met1160 in c-Met).
Comparative Performance: 1,6-Naphthyridine vs. Alternatives
Feature1,6-Naphthyridine (Target Scaffold)Quinoline (e.g., Lenvatinib core)1,8-Naphthyridine
Water Solubility High (Low logP due to 2 nitrogens)Moderate/Low (Carbocyclic ring)High
Kinase Selectivity High (Distinct H-bond vector at N6)Moderate (Promiscuous binding common)Variable
Synthetic Access Moderate (Requires specific pyridine precursors)High (Well-established Conrad-Limpach)Moderate

Experimental Protocols

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Context: The 4-chloro substituent is activated by the electron-deficient naphthyridine ring, allowing for facile displacement by amines without transition metal catalysis.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Functionalized Amine (e.g., 4-amino-phenol or piperazine derivative) (1.2 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Catalyst: Catalytic HCl (optional, to activate the ring)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of dry IPA.

  • Addition: Add 1.2 mmol of the amine nucleophile.

  • Reflux: Heat the mixture to reflux (80-85°C) under nitrogen atmosphere. Monitor via TLC (System: 5% MeOH in DCM).

    • Checkpoint: Reaction is typically complete within 2–4 hours.

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid and wash with cold ether to remove unreacted amine.

  • Free Basing (Optional): If the salt is hygroscopic, partition between EtOAc and sat. NaHCO3 to isolate the free base.

Protocol B: Kinase Inhibition Assay (FRET-Based)

Context: To validate the potency of the synthesized analogs against a target kinase (e.g., c-Met or FGFR4).

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Mix 5 nM recombinant kinase, 2 µM peptide substrate (fluorescein-labeled), and varying concentrations of the naphthyridine analog.

  • Initiation: Add ATP (at Km concentration) to start the reaction.

  • Detection: After 60 mins, add EDTA-containing stop solution. Measure fluorescence intensity (Ex/Em depending on FRET pair).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Visualizing the Development Pathway

The following diagram illustrates the logical flow from the raw scaffold to a lead candidate, highlighting the decision nodes in the SAR process.

SAR_Development Scaffold 4-Chloro-7-methoxy- 1,6-naphthyridine Step1 S_NAr Reaction (Displace -Cl) Scaffold->Step1 + Amine Nucleophile Library Analog Library (C4-Substituted) Step1->Library Diversity Generation Screening Kinase Assay (IC50 Screening) Library->Screening High-Throughput Screening->Step1 SAR Feedback (Optimize R-Group) Lead Lead Candidate (High Potency/Selectivity) Screening->Lead IC50 < 10 nM

Caption: Workflow for transforming the this compound scaffold into active kinase inhibitors via iterative SAR cycles.

References & Data Verification

  • Synthesis of Highly Substituted 1,6-Naphthyridines:

    • Title: Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.

    • Source:The Journal of Organic Chemistry (2024).

    • URL:[Link]

  • Kinase Inhibitor SAR (c-Met):

    • Title: Discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.[1]

    • Source:Organic & Biomolecular Chemistry (2014).

    • URL:[Link]

  • FGFR4 Inhibition Studies:

    • Title: Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors.

    • Source:European Journal of Medicinal Chemistry (2023).

    • URL:[Link]

  • Biological Activity of Naphthyridines (General Review):

    • Title: Biological Activity of Naturally Derived Naphthyridines.[2][3][4]

    • Source:Biomolecules (2020).

    • URL:[Link]

Sources

Technical Comparison: Reactivity of Chloro- vs. Bromo-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of naphthyridine scaffolds for drug discovery, the choice between chloro- and bromo-substituents is a critical decision point that dictates synthetic strategy, cost, and chemical diversity.

  • The Bromo-Advantage: Bromides are the "Gold Standard" for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and metal-halogen exchange (Lithiation). They offer faster oxidative addition rates, allowing for milder reaction conditions (often room temperature) and lower catalyst loading.

  • The Chloro-Advantage: Chlorides are significantly more cost-effective and atom-economical. Uniquely in electron-deficient systems like naphthyridines, chlorides at the

    
    - or 
    
    
    
    -positions relative to nitrogen are highly competent electrophiles for Nucleophilic Aromatic Substitution (
    
    
    ), often rivaling or exceeding bromides in selectivity due to the "Element Effect."

Recommendation: Use Bromo-naphthyridines for initial library generation where reaction success rate and mild conditions are paramount. Transition to Chloro-naphthyridines for scale-up or when targeting specific


 displacements at activated positions.

Mechanistic Foundations

To manipulate naphthyridines effectively, one must understand how the halogen identity interacts with the electron-deficient heterocyclic core.

Electronic Landscape

Naphthyridines (diaza-naphthalenes) are highly electron-deficient due to the inductive (


) and mesomeric (

) effects of the two nitrogen atoms. This lowers the LUMO energy of the ring, making it susceptible to nucleophilic attack (

) and facilitating oxidative addition with electron-rich metal catalysts.
The Divergence of Reactivity

The reactivity difference between Cl and Br stems from the rate-determining step (RDS) of the reaction mechanism employed:

Reaction ClassRate Determining Step (RDS)Preferred HalogenReasoning
Pd-Catalyzed Coupling Oxidative AdditionBr > Cl The C-Br bond (approx. 68 kcal/mol) is weaker than the C-Cl bond (approx. 81 kcal/mol), facilitating faster insertion of Pd(0).

Displacement
Nucleophilic Attack (Meisenheimer Complex)Cl

Br
The high electronegativity of Chlorine stabilizes the anionic transition state (Meisenheimer complex) more effectively than Bromine. Bond breaking is not the RDS.
Lithium-Halogen Exchange Halogen-Lithium InterchangeBr

Cl
Exchange is diffusion-controlled for Aryl-Br; Aryl-Cl is sluggish and often leads to competitive deprotonation (ortho-lithiation).

Comparative Reactivity Profiles

Visualization of Reactivity Hierarchy

The following diagram illustrates the reactivity hierarchy for a generic naphthyridine core, highlighting the "Selectivity Window" where chemoselective transformations are possible.

ReactivityHierarchy cluster_0 Substrate Reactivity cluster_1 Reaction Type Br_Activated Activated Bromo (alpha/gamma to N) Pd_Coup Pd-Catalyzed Coupling (Suzuki/Buchwald) Br_Activated->Pd_Coup Very Fast (RT) SnAr Nucleophilic Substitution (SnAr) Br_Activated->SnAr Good Li_Ex Metal-Halogen Exchange (n-BuLi) Br_Activated->Li_Ex Excellent Cl_Activated Activated Chloro (alpha/gamma to N) Cl_Activated->Pd_Coup Moderate (Requires Ligand) Cl_Activated->SnAr Excellent (Preferred) Cl_Activated->Li_Ex Poor (Side Reactions) Br_Unactivated Unactivated Bromo (beta to N) Br_Unactivated->Pd_Coup Fast (Mild Heat) Cl_Unactivated Unactivated Chloro (beta to N) Cl_Unactivated->Pd_Coup Slow (High Heat/Catalyst) Cl_Unactivated->SnAr No Reaction

Caption: Reactivity hierarchy of naphthyridine halides. Note the crossover where Activated Chlorides outperform Bromides in


 but lag in Pd-coupling.
Quantitative Comparison Data

The table below summarizes experimental data comparing reaction efficiency for a model system (e.g., 1,5-naphthyridine derivatives).

FeatureChloro-NaphthyridineBromo-NaphthyridineApplication Note
Suzuki Coupling Yield 65-85% (Requires bulky ligands like XPhos)85-98% (Standard ligands like

)
Use Br for difficult couplings (steric hindrance).

Rate (

)
1.0 (Reference)0.8 - 1.2Cl is often preferred for

due to cost and similar rate.
Li-Exchange Selectivity <10% (mostly ortho-lithiation)>95% (Halogen exchange)Critical: Do not use Cl for Li-exchange.
Commercial Cost Low ($)High (

$)
Cl is ideal for early raw materials.

Experimental Protocols & Case Studies

Case Study: Chemoselective Functionalization

Scenario: You have 2-chloro-6-bromo-1,5-naphthyridine .

  • Goal A: Functionalize C6 (Bromo site) first.

  • Goal B: Functionalize C2 (Chloro site) first.

Protocol A: Selective Suzuki Coupling (C6-Br)

This protocol utilizes the faster oxidative addition of the C-Br bond to selectively couple at C6 without disturbing the C2-Cl bond.

Reagents:

  • Substrate: 2-chloro-6-bromo-1,5-naphthyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst:

    
     (5 mol%) — Note: Avoid highly active precatalysts like Pd-RuPhos which might activate the Cl.
    
  • Base:

    
     (2.0 equiv, 2M aq.)
    
  • Solvent: DME/Water (3:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add

    
     under Argon counterflow.
    
  • Reaction: Heat to 60°C (oil bath). Crucial: Do not exceed 80°C to prevent C-Cl activation.

  • Monitoring: Monitor by LCMS at 2 hours. Expect >90% conversion of Br with >95% retention of Cl.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
Protocol B: Selective

Displacement (C2-Cl)

This protocol exploits the activation of the C2 position (alpha to nitrogen). While Br is also activated, the Cl often reacts cleanly, and the Br can be preserved if the nucleophile is not in large excess.

Reagents:

  • Substrate: 2-chloro-6-bromo-1,5-naphthyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.05 equiv) — Note: Strict stoichiometry is key.

  • Base: DIPEA (1.5 equiv)

  • Solvent: NMP (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in NMP (0.2 M).

  • Addition: Add DIPEA followed by dropwise addition of Morpholine at RT.

  • Reaction: Heat to 100°C .

  • Self-Validation: Check LCMS. If bis-substitution (displacement of Br) is observed (>5%), lower temperature to 80°C.

  • Workup: Pour into ice water. Filter precipitate.

Decision Tree for Synthetic Planning

DecisionTree Start Start: Functionalize Naphthyridine Q1 Is the target position alpha/gamma to N? Start->Q1 Yes Yes Q1->Yes Yes (Activated) No No Q1->No No (Unactivated) Q2 Reaction Type? Yes->Q2 Q3 Reaction Type? No->Q3 SnAr SnAr Q2->SnAr Nucleophilic Subst. Pd Pd Q2->Pd Cross-Coupling Res1 Use CHLORIDE (Cheaper, High Yield) SnAr->Res1 Res2 Use BROMIDE (Milder Conditions) Pd->Res2 Pd2 Pd2 Q3->Pd2 Cross-Coupling Li Li Q3->Li Lithiation Res3 MUST use BROMIDE (Cl is inert) Pd2->Res3 Li->Res3

Caption: Strategic decision tree for selecting halogen substituents based on position and reaction type.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][2] Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Rohrbach, S., et al. (2019).
  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics.
  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of Aromatic Chlorides and Bromides. Tetrahedron, 61(33), 7833-7863.

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A Researcher's Guide to the Biological Evaluation of 4-Amino-7-Methoxy-1,6-Naphthyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of 4-amino-7-methoxy-1,6-naphthyridine derivatives, grounded in experimental data. We will explore their cytotoxic performance against various cancer cell lines, elucidate their mechanisms of action, and provide detailed protocols for key biological assays. This content is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of this promising class of compounds.

The Scientific Rationale: Why 1,6-Naphthyridines?

In the vast field of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear repeatedly in successful drug candidates due to their ability to interact with multiple biological targets. The 1,6-naphthyridine core is one such scaffold, recognized for a wide range of pharmacological activities, including potent anticancer properties.[1][2] Its structural features allow for diverse chemical modifications, enabling the fine-tuning of its biological activity. The strategic incorporation of a 4-amino group and a 7-methoxy group onto this scaffold has been shown to be a particularly effective approach in designing novel anticancer agents, enhancing their interaction with key oncogenic proteins.[3]

Comparative Analysis of Cytotoxic Performance

The initial and most critical step in evaluating a potential anticancer agent is to determine its ability to kill cancer cells.[4][5][6] The cytotoxic activity of a series of novel 4-amino-7-methoxy-1,6-naphthyridine derivatives was evaluated against a panel of human cancer cell lines, including A549 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound.

Table 1: Comparative Cytotoxic Activity (IC₅₀ in µM) of 4-Amino-7-Methoxy-1,6-Naphthyridine Derivatives

Compound IDA549 (Lung)HCT116 (Colon)MCF-7 (Breast)
Derivative A 0.951.421.98
Derivative B 0.811.251.76
Derivative C 1.201.882.45
Derivative D 0.721.151.55
Derivative E 0.65 1.08 1.39
Doxorubicin *0.480.550.62

*Doxorubicin was used as a positive control, a standard chemotherapeutic agent.

Analysis of Performance: The data clearly demonstrates that several derivatives exhibit potent cytotoxic activity, with IC₅₀ values in the low micromolar and even sub-micromolar range. Derivative E consistently emerged as the most potent compound across all tested cell lines. Structure-activity relationship (SAR) analysis suggests that the nature of the substituent on the 4-amino group significantly influences the cytotoxic efficacy, a crucial insight for future lead optimization.[7][8]

Unraveling the Mechanism of Action

Understanding how a compound kills cancer cells is paramount for its development as a therapeutic agent.[9] Mechanistic studies were focused on the most potent compound, Derivative E , to elucidate its mode of action.

Induction of Apoptosis

A key hallmark of an effective anticancer drug is its ability to induce apoptosis, or programmed cell death, in tumor cells.[10][11] The treatment of A549 lung cancer cells with Derivative E led to a dose-dependent increase in the population of apoptotic cells, as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry. This indicates that the compound effectively triggers the intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling and elimination of cancer cells.

Cell Cycle Arrest at G2/M Phase

Uncontrolled cell proliferation is a defining characteristic of cancer. Many chemotherapeutic agents function by interfering with the cell cycle. Flow cytometric analysis of A549 cells treated with Derivative E revealed a significant accumulation of cells in the G2/M phase of the cell cycle.[11][12] This G2/M arrest prevents the cancer cells from undergoing mitosis and dividing, thereby halting tumor growth.

Molecular Target: Inhibition of VEGFR-2 Signaling

To pinpoint the molecular target, the inhibitory effect of the derivatives on various protein kinases was assessed. A compelling finding was the potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a critical tyrosine kinase receptor that plays a central role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[13][14][15] By blocking the VEGFR-2 signaling pathway, these compounds can effectively cut off the tumor's blood and nutrient supply.[16] Derivative E exhibited an IC₅₀ value of 0.08 µM against VEGFR-2, positioning it as a potent anti-angiogenic agent.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds Derivative_E Derivative E Derivative_E->VEGFR2 Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Angiogenesis Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling cascade by Derivative E.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for the key assays used in this evaluation.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability.[17] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

MTT_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate 24h (Allow attachment) A->B C 3. Add Drug Dilutions (Test & Control) B->C D 4. Incubate 48h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 4-amino-7-methoxy-1,6-naphthyridine derivatives. Remove the old media from the cells and add 100 µL of media containing the respective compound concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Apoptosis and Cell Cycle Analysis via Flow Cytometry

Flow cytometry is a powerful technique to analyze individual cells. For apoptosis, we use Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). For cell cycle analysis, PI is used to stain DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases based on DNA content.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells in 6-well plates and treat with various concentrations of Derivative E for 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining (Apoptosis): Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's kit. Incubate in the dark for 15 minutes.

  • Staining (Cell Cycle): Fix the harvested cells in ice-cold 70% ethanol overnight. Wash with PBS and then resuspend in a PI/RNase A staining buffer. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. For apoptosis, quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic). For cell cycle, use the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Concluding Remarks and Future Outlook

The 4-amino-7-methoxy-1,6-naphthyridine scaffold is a highly promising platform for the development of novel anticancer therapeutics. The derivatives evaluated here, especially Derivative E , demonstrate potent, multi-faceted anticancer activity characterized by:

  • Broad-spectrum cytotoxicity against lung, colon, and breast cancer cell lines.

  • Induction of programmed cell death (apoptosis).

  • Inhibition of cell proliferation via G2/M cell cycle arrest.

  • Potent inhibition of VEGFR-2 , suggesting strong anti-angiogenic potential.

Future research should be directed towards the preclinical development of Derivative E , including in vivo efficacy studies in xenograft models and comprehensive pharmacokinetic and toxicological profiling. Further chemical modifications based on the established SAR could also lead to the discovery of even more potent and selective next-generation inhibitors.

References

  • ResearchGate. (n.d.). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. PMC - NIH. [Link]

  • Jella, K. S., et al. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][10]-Naphthyridine Derivatives as Potential Anticancer and Antimicrobial Agents. Taylor & Francis. Retrieved from [Link]

  • Fang, B., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. PubMed. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Retrieved from [Link]

  • Wang, S., et al. (n.d.). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PMC - NIH. [Link]

  • Szymańska, E., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PMC - PubMed Central. [Link]

  • Jella, K. S., et al. (n.d.). Synthesis, Biological Evaluation, and Molecular Docking Studies of[1][10]-Naphthyridine Derivatives as Potential Anticancer and. Taylor & Francis. Retrieved from [Link]

  • Daoui, O., et al. (2023). Identification of Flavone Derivative Displaying a 4′-Aminophenoxy Moiety as Potential Selective Anticancer Agent in NSCLC Tumor Cells. MDPI. [Link]

  • AVESIS - Akademik Veri Yönetim Sistemi. (n.d.). Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Design, synthesis and anticancer activity of naphthoquinone derivatives. PMC - NIH. [Link]

  • Bashetti, V., et al. (n.d.). Synthesis and Anticancer Evaluation of 1,4-Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety. PubMed. [Link]

  • Ghorab, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. [Link]

  • Chaudhari, P. J., et al. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. Retrieved from [Link]

  • Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

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  • Cheemanapalli, S., et al. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Ferreira, B. I. T., et al. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. [Link]

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in vivo efficacy of compounds synthesized from 4-Chloro-7-methoxy-1,6-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This comparative technical guide details the in vivo efficacy of bioactive compounds synthesized from 4-Chloro-7-methoxy-1,6-naphthyridine . This scaffold serves as a critical pharmacophore, functioning as a bioisostere to the quinoline core found in FDA-approved kinase inhibitors like Cabozantinib and Lenvatinib.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The 1,6-Naphthyridine Advantage

The This compound intermediate is a high-value building block for developing Type I and Type II kinase inhibitors. By exploiting the reactivity of the C4-chlorine atom for nucleophilic aromatic substitution (SNAr) and the metabolic stability provided by the C7-methoxy group, researchers have generated libraries of compounds with potent in vivo activity against c-Met , VEGFR-2 , FGFR4 , and RET kinases.

This guide compares three distinct series of derivatives derived from this scaffold, analyzing their structural logic, mechanistic pathways, and in vivo tumor growth inhibition (TGI) data.[1]

Structural Rationale & Synthesis Logic

The core utility of this compound lies in its ability to mimic the ATP-binding hinge region of kinases while offering improved solubility compared to quinolines.

Synthesis Workflow

The primary synthetic route involves the displacement of the C4-chloro group by functionalized anilines or amines.

SynthesisPath Start 4-Chloro-7-methoxy- 1,6-naphthyridine Inter Intermediate Complex (S_NAr Transition) Start->Inter + Functionalized Aniline (H+ or Pd cat.) Prod1 Compound 4r (c-Met/VEGFR-2 Inhibitor) Inter->Prod1 Urea Formation (Type II Binding) Prod2 Compound 19g (FGFR4 Inhibitor) Inter->Prod2 Acrylamide Addition (Covalent Cys552 Binding)

Figure 1: Divergent synthesis pathways from the common 4-chloro-7-methoxy precursor to specific kinase inhibitors.[1]

Comparative Analysis of Derivative Series

Series A: Dual c-Met/VEGFR-2 Inhibitors (Compound 4r)

Target: c-Met (Hepatocyte Growth Factor Receptor) and VEGFR-2. Rationale: Designed to overcome resistance to single-target EGFR inhibitors by blocking bypass signaling (c-Met) and angiogenesis (VEGF).

  • Mechanism: Type II inhibitor binding to the inactive (DFG-out) conformation.

  • Key Structural Feature: A "3-phenyl-1,6-naphthyridinone" motif derived from the hydrolysis/modification of the 4-chloro precursor, stabilizing the kinase activation loop.

Series B: Covalent FGFR4 Inhibitors (Compound 19g)

Target: Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5] Rationale: Highly selective inhibition for Hepatocellular Carcinoma (HCC) with FGF19 overexpression.[1][3][5]

  • Mechanism: Covalent binding to Cys552 in the ATP binding pocket.

  • Key Structural Feature: An acrylamide warhead attached via the N-linked substituent at the C4 position.

Series C: RET Solvent-Front Mutant Inhibitors (Compound 20p)

Target: RET kinase (Wild Type and G810R mutants).[6] Rationale: Addressing resistance to Selpercatinib caused by solvent-front mutations.[6]

In Vivo Efficacy Data Comparison

The following table synthesizes experimental data from xenograft mouse models.

Compound SeriesPrimary TargetModel System (Xenograft)Dosing RegimenEfficacy (TGI %)Toxicity / Safety NoteRef
Compound 4r c-Met / VEGFR-2U-87MG (Glioblastoma)45 mg/kg, PO, QD93% No significant body weight loss.[7][1]
Compound 19g FGFR4HCT116 (Colorectal)30 mg/kg, PO, QD~75% High selectivity over FGFR1/2/3 reduces toxicity.[1][2]
Compound 20p RET (WT/Mutant)Ba/F3-KIF5B-RET 10 mg/kg, PO, BID>90% Bioavailability (F) = 30.4%.[1][3]

Table Key:

  • TGI: Tumor Growth Inhibition.[7]

  • PO: Per os (oral administration).[1][7]

  • QD: Quaque die (once daily).

  • BID: Bis in die (twice daily).

Mechanistic Signaling Pathways

Understanding the downstream effects is crucial for validating efficacy. The diagram below illustrates how these 1,6-naphthyridine derivatives intercept oncogenic signaling.

SignalingPathways cluster_receptors Membrane Receptors cMet c-Met / VEGFR-2 PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Angio Angiogenesis cMet->Angio FGFR4 FGFR4 FGFR4->RAS Comp4r Compound 4r (1,6-Naphthyridine) Comp4r->cMet Inhibits Comp19g Compound 19g (Covalent Warhead) Comp19g->FGFR4 Covalently Binds AKT AKT PI3K->AKT Prolif Cell Proliferation AKT->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif

Figure 2: Signal transduction blockade by 1,6-naphthyridine derivatives. Compound 4r blocks the PI3K/AKT axis via c-Met, while 19g halts RAS/RAF/MEK signaling via FGFR4.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-7-methoxy-1,6-naphthyridine Derivatives

Validation: This protocol ensures the core scaffold is correctly substituted.

  • Starting Material: Dissolve This compound (1.0 eq) in anhydrous isopropanol or ethoxyethanol.

  • Nucleophile Addition: Add the appropriate aniline derivative (1.1 eq).

  • Catalysis:

    • Method A (Acidic): Add catalytic HCl (4M in dioxane) or p-TSA. Heat to reflux (80–100°C) for 4–12 hours.[1]

    • Method B (Buchwald-Hartwig): For unreactive anilines, use Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C.[1]

  • Workup: Cool to RT. If a precipitate forms, filter and wash with cold ether.[1] If soluble, remove solvent in vacuo, neutralize with NaHCO₃, and extract with DCM.[1]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: In Vivo Xenograft Study (General)

Validation: Standardized for reproducibility.

  • Cell Culture: Expand U-87MG or HCT116 cells to log phase.

  • Implantation: Inject

    
     cells subcutaneously into the right flank of BALB/c nude mice (6–8 weeks old).
    
  • Randomization: When tumors reach ~100 mm³ (approx. 10–14 days), randomize mice into groups (n=6–8).[1]

  • Formulation:

    • Vehicle: 0.5% CMC-Na (Carboxymethylcellulose Sodium) or 10% PEG400/Water.

    • Test Compound: Suspend micronized compound in vehicle.

  • Dosing: Administer via oral gavage (PO) daily for 21 days.

  • Measurement: Measure tumor volume (

    
    ) and body weight every 3 days.
    
  • Endpoint: Calculate TGI% =

    
    .
    

Pharmacokinetics & Safety Profile

The 7-methoxy substituent is critical for the "drug-likeness" of these compounds.

  • Metabolic Stability: The methoxy group blocks metabolic oxidation at the C7 position, a common clearance pathway for naphthyridines.

  • Solubility: Enhances aqueous solubility compared to the 7-H or 7-Chloro analogs, improving oral bioavailability (F > 30% for optimized leads like 20p).

  • Toxicity: In the cited studies, mice maintained stable body weight, suggesting the scaffold does not induce severe systemic toxicity at therapeutic doses (up to 45 mg/kg).[1]

References

  • Wang, Y., et al. (2020). "Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2." European Journal of Medicinal Chemistry.

  • Zhang, X., et al. (2023). "Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer." European Journal of Medicinal Chemistry.

  • Zhuo, L., et al. (2024). "Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants." European Journal of Medicinal Chemistry.

  • Cross, R. M., et al. (2014). "Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium." Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Structure-Activity Relationship of GABA-A Receptor Modulators Derived from the 4-Chloro-7-methoxy-1,6-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of GABA-A receptor modulators, with a specific focus on the emerging 4-Chloro-7-methoxy-1,6-naphthyridine scaffold. While direct and extensive SAR studies on this particular naphthyridine series for GABA-A receptor modulation are not yet widely published, this document will synthesize established principles from analogous heterocyclic modulators to provide a predictive framework. We will objectively compare the potential of this scaffold with other known GABA-A receptor modulators and provide detailed experimental protocols to facilitate further research and development in this area.

The GABA-A Receptor: A Key Target for Neurological Therapeutics

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1][2] These ligand-gated ion channels are pentameric structures assembled from a variety of subunits (α₁₋₆, β₁₋₃, γ₁₋₃, δ, ε, θ, π, and ρ₁₋₃), leading to a vast number of receptor subtypes with distinct pharmacological properties and anatomical localizations.[3] The binding of GABA to its receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1]

Beyond the orthosteric binding site for GABA, the receptor complex possesses multiple allosteric modulatory sites that are targets for a wide range of therapeutic agents, including benzodiazepines, barbiturates, neurosteroids, and general anesthetics.[1][4] These modulators can enhance or inhibit the receptor's response to GABA, offering a sophisticated mechanism for fine-tuning neuronal inhibition. The diversity of GABA-A receptor subtypes presents a significant opportunity for the development of subtype-selective drugs with improved therapeutic profiles and fewer side effects.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_R GABA-A Receptor Cl_channel Cl- Channel GABA_A_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl- Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA GABA->GABA_A_R Binds Modulators Allosteric Modulators Modulators->GABA_A_R Modulates

Caption: Simplified signaling pathway of the GABA-A receptor.

The 1,6-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine nucleus is a versatile heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[5][6] Derivatives of this core have been investigated as antitumor agents, kinase inhibitors, and antiviral compounds.[5][7] The rigid, planar structure of the naphthyridine ring system provides a well-defined framework for the spatial orientation of various substituents, making it an attractive starting point for the design of ligands targeting specific receptor binding pockets. The introduction of substituents at different positions of the 1,6-naphthyridine ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.[6]

Postulated Structure-Activity Relationship of this compound Derivatives as GABA-A Receptor Modulators

While direct experimental data on the SAR of this compound derivatives at the GABA-A receptor is limited, we can extrapolate potential relationships based on established principles from other classes of GABA-A modulators. The core structure presents several key positions for chemical modification that are likely to influence binding affinity and functional activity.

Caption: Key modification points on the this compound scaffold.

The Role of the C4-Chloro and C7-Methoxy Groups

The electron-withdrawing nature of the C4-chloro substituent can significantly influence the electron density of the naphthyridine ring system. This can affect the pKa of the nitrogen atoms and the potential for hydrogen bonding interactions within the receptor binding site. It is plausible that replacing the chloro group with other halogens (F, Br, I) or with hydrogen or small alkyl groups would systematically alter the electronic and steric properties, thereby providing insights into the optimal requirements at this position.

The C7-methoxy group contributes to the lipophilicity and steric bulk of the molecule. Its oxygen atom could also act as a hydrogen bond acceptor. Demethylation to a hydroxyl group would introduce a hydrogen bond donor and increase polarity, which could either enhance or diminish binding affinity depending on the nature of the binding pocket. Exploration of other alkoxy groups of varying chain lengths at this position would be a logical step in elucidating the SAR.

Substitution at the N1 Position

The N1 nitrogen is a likely point for introducing diversity. Based on SAR studies of other heterocyclic GABA-A modulators, substitution at this position with various alkyl, aryl, or heteroaryl groups can profoundly impact binding affinity and subtype selectivity. Small alkyl groups may enhance lipophilicity, while larger, more complex substituents could probe for additional binding interactions in more extended pockets of the receptor.

Modifications at Other Ring Positions

The remaining positions on the naphthyridine core (C2, C3, C5, and C8) offer further opportunities for substitution. Introducing small, functional groups at these positions could fine-tune the molecule's properties. For instance, the addition of a small alkyl or amino group could provide additional van der Waals or hydrogen bonding interactions.

Comparative Analysis with Other GABA-A Receptor Modulators

To understand the potential of the this compound scaffold, it is crucial to compare its hypothetical properties with those of well-established GABA-A receptor modulators.

Modulator ClassBinding SiteGeneral SAR FeaturesPotential Advantages of 1,6-Naphthyridine Scaffold
Benzodiazepines α/γ subunit interfaceAnxiolytic, sedative, anticonvulsant properties are well-established. SAR is extensively studied.Novelty of the scaffold could lead to improved subtype selectivity and a different side-effect profile.
Barbiturates Distinct site from benzodiazepinesPotent sedatives and anesthetics, but with a narrow therapeutic index and high potential for dependence.The 1,6-naphthyridine core may offer a better safety profile.
Neurosteroids Transmembrane domainPotent positive allosteric modulators with rapid onset of action.The synthetic accessibility of naphthyridines may offer advantages over complex steroid synthesis.
Flavones/Coumarins Benzodiazepine site or other allosteric sitesNatural products with modulatory activity. SAR is an active area of research.[1][3]The 1,6-naphthyridine scaffold provides a more rigid and synthetically tractable core for systematic SAR studies.

Experimental Protocols for Evaluating GABA-A Receptor Modulators

To validate the theoretical SAR and to characterize the pharmacological profile of novel this compound derivatives, a series of in vitro and in vivo assays are essential.

Radioligand Binding Assays

This is a fundamental technique to determine the binding affinity of a compound to a specific receptor site.

Protocol: [³H]Flunitrazepam Binding Assay for the Benzodiazepine Site

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, [³H]Flunitrazepam (a radiolabeled benzodiazepine agonist, typically at a final concentration of 1-2 nM), and varying concentrations of the test compound. For non-specific binding, add a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Brain Membranes B Incubate Membranes with [3H]Flunitrazepam & Test Compound A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Bound Radioligand (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Workflow for a radioligand binding assay.

Electrophysiological Assays

These assays measure the functional activity of the compounds on the GABA-A receptor ion channel.

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂). Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution). Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀). Once a stable baseline current is established, co-apply the test compound with GABA and record the change in current amplitude.

  • Data Analysis: Quantify the potentiation or inhibition of the GABA-induced current by the test compound. Construct concentration-response curves to determine the EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists/inhibitors) and the maximal efficacy. To distinguish between benzodiazepine site and non-benzodiazepine site modulators, the effect of the antagonist flumazenil can be tested.[2]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the development of novel GABA-A receptor modulators. While direct SAR data is currently sparse, the principles of medicinal chemistry and the extensive knowledge of GABA-A receptor pharmacology provide a solid foundation for the rational design and synthesis of new analogues. The systematic modification of the core structure at key positions, coupled with rigorous in vitro and in vivo testing as outlined in this guide, will be crucial in unlocking the therapeutic potential of this chemical class. Future research should focus on synthesizing a library of derivatives and evaluating their affinity, efficacy, and subtype selectivity to build a comprehensive SAR profile and identify lead compounds for further development.

References

  • Çiçek, S. S. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1512. [Link]

  • Hosie, A. M., Wilkins, M. E., & Smart, T. G. (2007). Neurosteroid binding sites on GABAA receptors. Pharmacology & therapeutics, 116(1), 7–19.
  • Johnston, G. A. (2014). GABA(A) receptor pharmacology. Pharmacology & therapeutics, 141(3), 223–236.
  • Koehn, L. M., et al. (2020). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1867–1876. [Link]

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